molecular formula C15H14O2 B1295776 methyl 4'-methylbiphenyl-4-carboxylate CAS No. 49742-56-5

methyl 4'-methylbiphenyl-4-carboxylate

Cat. No.: B1295776
CAS No.: 49742-56-5
M. Wt: 226.27 g/mol
InChI Key: NSUWJKRQGXBISO-UHFFFAOYSA-N
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Description

Methyl 4'-methylbiphenyl-4-carboxylate is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4'-methylbiphenyl-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4'-methylbiphenyl-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-methylphenyl)benzoate
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InChI

InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUWJKRQGXBISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1068512
Record name [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester
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Molecular Weight

226.27 g/mol
Source PubChem
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CAS No.

49742-56-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-methyl-, methyl ester
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Record name (1,1'-Biphenyl)-4-carboxylic acid, 4'-methyl-, methyl ester
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Record name [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester
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Record name [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester
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Record name Methyl 4'-methyl[1,1'-biphenyl]-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Methyl 4'-methylbiphenyl-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of methyl 4'-methylbiphenyl-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of the molecule, validated through detailed spectroscopic analysis. We present a robust synthesis protocol based on the Suzuki coupling reaction, offering insights into the mechanistic choices that ensure high yield and purity. The core of this guide is a thorough elucidation of the compound's structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each analytical technique is discussed in detail, correlating specific data signatures to the corresponding molecular fragments. This guide serves as a practical reference for the synthesis, purification, and structural confirmation of this important chemical intermediate.

Introduction and Significance

Methyl 4'-methylbiphenyl-4-carboxylate is a bi-aryl compound featuring a biphenyl backbone, a structure of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure, found in numerous pharmacologically active molecules and liquid crystals. Specifically, substituted 4-methylbiphenyl derivatives are crucial intermediates in the synthesis of various pharmaceuticals, notably as precursors for angiotensin II inhibitors used to treat hypertension.[1] The functional groups of this molecule—a methyl ester on one phenyl ring and a methyl group on the other—provide versatile handles for further chemical modification, making it a valuable building block in multi-step organic syntheses for agrochemicals, dyestuffs, and OLED materials.[2]

A precise understanding of its three-dimensional structure and electronic properties, confirmed by rigorous analytical methods, is paramount for its effective application. This guide provides the foundational knowledge required to confidently synthesize and characterize this compound.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for methyl 4'-methylbiphenyl-4-carboxylate is provided below. This data is essential for handling, storage, and purification procedures.

PropertyValueReference
IUPAC Name Methyl 4-(4-methylphenyl)benzoateN/A
CAS Number 49742-56-5[3]
Molecular Formula C₁₅H₁₄O₂[3]
Molecular Weight 226.27 g/mol [3]
Appearance White powder[3]
Melting Point 115-116 °C[3]

Synthesis via Suzuki Coupling: A Mechanistic Approach

The construction of the C-C bond between the two phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the industry standard for its reliability, functional group tolerance, and relatively mild conditions. The causality behind this choice lies in the high efficiency of the palladium catalyst cycle and the stability and low toxicity of the boronic acid coupling partner.

The overall strategy involves the coupling of a p-tolyl derivative with a methyl benzoate derivative. A common route is the reaction between p-tolylboronic acid and methyl 4-bromobenzoate.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Combine: - Methyl 4-bromobenzoate (1.0 eq) - p-Tolylboronic acid (1.2 eq) - Pd(OAc)₂ (1-2 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Toluene/H₂O) B Heat mixture under inert atmosphere (e.g., N₂ or Ar) at 80-100 °C A->B Heat C Monitor reaction progress by TLC or GC-MS until starting material is consumed B->C Time D Cool to RT, perform aqueous work-up with EtOAc extraction C->D Reaction Complete E Dry organic layer (e.g., MgSO₄), filter, and concentrate under reduced pressure D->E Isolate Organic Phase F Purify crude solid by recrystallization (e.g., from Ethanol or Heptane) or column chromatography E->F Crude Product G Obtain pure Methyl 4'-methylbiphenyl-4-carboxylate as a white solid F->G Pure Product

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4'-Methylbiphenyl-4-carboxylate and its Core Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Biphenyl Moiety

Methyl 4'-methylbiphenyl-4-carboxylate is a key organic intermediate whose structural framework, the biphenyl moiety, is a recurring motif in pharmaceuticals, agrochemicals, and materials science. Its importance lies in the versatility of the biphenyl scaffold, which allows for further chemical modifications to create a diverse range of complex molecules. This guide provides a comprehensive overview of the synthetic pathways to methyl 4'-methylbiphenyl-4-carboxylate, with a detailed focus on the preparation of its fundamental precursors. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind the selection of reagents and reaction conditions, thereby providing a robust and reproducible framework for researchers and professionals in drug development and chemical synthesis.

The primary and most efficient route to methyl 4'-methylbiphenyl-4-carboxylate is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the precise construction of the biphenyl structure from two key precursors: an arylboronic acid and an aryl halide.

Core Precursors and a Convergent Synthetic Strategy

The synthesis of methyl 4'-methylbiphenyl-4-carboxylate is best approached through a convergent strategy, where the two halves of the molecule are synthesized separately and then joined in the final step. This approach maximizes efficiency and allows for easier purification of the intermediates. The two primary precursors are:

  • 4-Tolylboronic Acid : This reagent provides the 4-methylphenyl (tolyl) fragment of the final molecule.

  • Methyl 4-Bromobenzoate : This reagent provides the methyl 4-benzoate fragment.

The overall synthetic strategy is depicted below:

G cluster_0 Precursor Synthesis 1 cluster_1 Precursor Synthesis 2 cluster_2 Final Product Synthesis 4-Bromotoluene 4-Bromotoluene 4-Tolylmagnesium_bromide 4-Tolylmagnesium_bromide 4-Bromotoluene->4-Tolylmagnesium_bromide Mg, THF 4-Tolylboronic_acid 4-Tolylboronic_acid 4-Tolylmagnesium_bromide->4-Tolylboronic_acid 1. B(OMe)3 2. H3O+ Methyl_4'-methylbiphenyl-4-carboxylate Methyl_4'-methylbiphenyl-4-carboxylate 4-Tolylboronic_acid->Methyl_4'-methylbiphenyl-4-carboxylate 4-Bromobenzoic_acid 4-Bromobenzoic_acid Methyl_4-bromobenzoate Methyl_4-bromobenzoate 4-Bromobenzoic_acid->Methyl_4-bromobenzoate MeOH, H+ Methyl_4-bromobenzoate->Methyl_4'-methylbiphenyl-4-carboxylate Pd catalyst, Base Suzuki_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr Ar'-B(OH)2, Base Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OH)2 Base Base

Methyl 4'-methylbiphenyl-4-carboxylate: Process Chemistry of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The "Linear" vs. "Kinked" Biphenyl

In pharmaceutical process chemistry, Methyl 4'-methylbiphenyl-4-carboxylate (MMBC) (CAS: 49742-56-5) represents a critical structural motif known as the para-para biphenyl scaffold.[1]

While frequently confused with its ortho isomer (Methyl 4'-methylbiphenyl-2-carboxylate, the key intermediate for the blockbuster antihypertensive Telmisartan ), MMBC serves two distinct, high-value roles in drug development:[1]

  • Pharmacophore Spacer: Its linear, rigid geometry (

    
     dihedral angle preference) makes it an ideal "spacer" in Structure-Activity Relationship (SAR) studies, contrasting with the "kinked" geometry of the Telmisartan scaffold. It is widely used to probe the steric constraints of receptor binding pockets (e.g., in retinoid analogs and MMP inhibitors).
    
  • Process Impurity Standard: In the industrial synthesis of Telmisartan, MMBC is a critical Regio-Isomer Impurity . Controlling the regioselectivity of the Suzuki coupling to favor the ortho-product over the para-product (MMBC) is a mandatory Critical Quality Attribute (CQA).

This guide focuses on the robust synthesis of MMBC as a target scaffold and its downstream activation via radical bromination, a gateway to diverse pharmaceutical libraries.

Synthesis: The Suzuki-Miyaura Benchmark

The industrial standard for synthesizing MMBC is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This route offers superior scalability compared to Gomberg-Bachmann or Ullmann couplings.[1]

Reaction Logic & Mechanism

The synthesis couples 4-Methylphenylboronic acid with Methyl 4-bromobenzoate .[1]

  • Why this combination? Aryl bromides are more reactive than chlorides but cheaper than iodides. The electron-withdrawing ester group on the bromide facilitates the oxidative addition step of the catalytic cycle.

Optimized Protocol (100 mmol Scale)
  • Target Yield: >95%

  • Purity: >99% (HPLC)

ParameterSpecificationRationale
Substrate A Methyl 4-bromobenzoate (21.5 g, 100 mmol)Electrophile (Oxidative Addition)
Substrate B 4-Methylphenylboronic acid (15.0 g, 110 mmol)Nucleophile (Transmetallation)
Catalyst Pd(PPh3)4 (1.15 g, 1 mol%)Tetrakis is robust; Pd(OAc)2/PPh3 is a cheaper alternative.[1]
Base K2CO3 (27.6 g, 200 mmol)Activates the boronic acid to the boronate species.
Solvent Toluene : Water (4:1 v/v, 300 mL)Biphasic system dissolves inorganic base and organic reactants.
Temp/Time 85°C for 4-6 hoursReflux ensures complete conversion; monitor by TLC/HPLC.

Step-by-Step Methodology:

  • Degassing: Charge Toluene and Water into a 3-neck flask. Sparge with Nitrogen for 30 mins. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling impurities.

  • Charging: Add Methyl 4-bromobenzoate, Boronic acid, and K2CO3 under positive N2 pressure.

  • Catalysis: Add Pd(PPh3)4 last. The solution typically turns yellow/orange.[2]

  • Reaction: Heat to 85°C. Vigorous stirring is essential for phase transfer.

  • Workup: Cool to RT. Separate phases. Wash organic layer with brine (100 mL) and water (100 mL).[1][3] Dry over MgSO4.[3]

  • Purification: Concentrate in vacuo. Recrystallize from Methanol/Ethanol to yield white crystalline needles (MP: ~116-119°C).[1]

Visualization: The Catalytic Cycle & Divergence

The following diagram illustrates the Suzuki cycle and the critical divergence point where regio-isomerism (Telmisartan intermediate vs. MMBC) is determined by the starting material selection.

SuzukiMechanism cluster_isomer Regio-Control Logic Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArBr TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet BaseStep Base Activation (Boronic Acid -> Boronate) BaseStep->TransMet Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate MMBC MMBC (Para-Para) Linear Scaffold RedElim->MMBC ArBr Methyl 4-bromobenzoate ArBr->OxAdd ArB 4-Methylphenylboronic acid ArB->BaseStep + K2CO3 Telmi Telmisartan Int. (Ortho-Para)

Caption: The Suzuki-Miyaura catalytic cycle. Selection of the bromobenzoate isomer (4-bromo vs 2-bromo) dictates the final scaffold geometry (Linear MMBC vs Kinked Telmisartan Intermediate).

Downstream Activation: The Wohl-Ziegler Bromination

MMBC itself is chemically inert.[1] To utilize it as a pharmaceutical intermediate, the methyl group must be functionalized. The industry-standard activation is the Wohl-Ziegler Bromination to generate Methyl 4'-(bromomethyl)biphenyl-4-carboxylate .[1]

This benzylic bromide is a "universal linker," allowing the attachment of nitrogen heterocycles (imidazoles, tetrazoles) via nucleophilic substitution (


).
Protocol: Radical Bromination[1]
  • Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator).[1]

  • Solvent: Chlorobenzene or Trifluorotoluene (Green alternative to CCl4).[1]

StepActionMechanism
1 Dissolve MMBC (1 eq) in PhCF3. Add NBS (1.05 eq).[1]NBS provides a low, steady concentration of Br2.
2 Add AIBN (0.05 eq).[1] Heat to 80°C.AIBN decomposes to radicals, initiating the chain reaction.
3 Monitor Color: The reaction turns red/orange (Br2 formation) then fades to pale yellow.Disappearance of color indicates consumption of active bromine.
4 Workup: Filter off Succinimide (floats on top). Concentrate filtrate.Succinimide is insoluble in non-polar solvents.[4]

Critical Control Point: Over-bromination leads to the dibromo impurity (


), which is difficult to separate.[1] Stoichiometry of NBS must be strictly controlled (1.05 eq max).

Critical Quality Attributes (CQAs) & Impurity Profiling

When using MMBC as a reference standard or intermediate, three specific impurities must be monitored via HPLC (C18 Column, ACN:Water gradient).

Impurity TypeOriginStructure/DescriptionControl Strategy
Homocoupling A Boronic Acid Dimerization4,4'-DimethylbiphenylExclude O2 rigorously; slow addition of catalyst.[1]
Homocoupling B Halide DimerizationDimethyl biphenyl-4,4'-dicarboxylateUse excess boronic acid (1.1 eq) to consume all halide.[1]
Protodeboronation Hydrolysis of Boronic AcidToluene (volatile, usually lost)Maintain anhydrous conditions until base addition.
Regio-Isomer Starting Material ContaminationMethyl 4'-methylbiphenyl-2 -carboxylateCheck starting material purity by GC-MS.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Wohl-Ziegler Bromination Mechanism

    • Djerassi, C. (1948).[1][5][6] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link[1]

  • Biphenyl Scaffolds in Medicinal Chemistry

    • Goossen, L. J., et al. (2001). Palladium-catalyzed synthesis of biaryls. Organic Letters, 3(21), 3357-3359.[1] Link[1]

  • Telmisartan Process Chemistry (Isomer Distinction)

    • Kumar, A., et al. (2010).[7] Process for the preparation of Telmisartan.[2][8] US Patent 7,960,557. (Describes the specific use of the ortho-isomer and exclusion of para-impurities). Link

Sources

The Biphenyl Carboxylate Core: A Technical Guide to Methyl 4'-Methylbiphenyl-4-carboxylate Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Biphenyl Scaffold

The biphenyl moiety, a deceptively simple structural motif composed of two interconnected phenyl rings, represents a cornerstone in modern medicinal chemistry. Its inherent properties—rigidity, lipophilicity, and the capacity for tunable, three-dimensional orientation of substituents—render it a privileged scaffold in the design of biologically active agents.[1] This guide focuses on a specific, yet remarkably versatile, class of these compounds: derivatives and analogs of methyl 4'-methylbiphenyl-4-carboxylate .

This core structure has emerged as a critical intermediate and foundational template for developing therapeutics across a spectrum of diseases, most notably in oncology and cardiovascular medicine.[2][3] Its utility stems from its role as a key building block for angiotensin II receptor blockers (ARBs) and as a scaffold for novel anticancer agents.[4][5] This document will provide an in-depth exploration of the medicinal chemistry, biological activities, and experimental considerations for researchers, scientists, and drug development professionals working with this important class of molecules. We will delve into the causality behind synthetic strategies, the intricacies of structure-activity relationships (SAR), and provide robust, field-proven experimental protocols.

Medicinal Chemistry: Synthesizing the Core and Its Variants

The construction of the methyl 4'-methylbiphenyl-4-carboxylate scaffold and its derivatives is most prominently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a workhorse in this domain.[3] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction provides a robust and high-yielding pathway to the biphenyl core. The general strategy involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of methyl 4'-methylbiphenyl-4-carboxylate, this translates to the reaction of 4-methylphenylboronic acid with methyl 4-bromobenzoate.

Experimental Protocol: Synthesis of Methyl 4'-Methylbiphenyl-4-carboxylate

This protocol is a representative example of a Suzuki-Miyaura coupling reaction for the synthesis of the title compound.

Materials:

  • Methyl 4-bromobenzoate

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4'-methylbiphenyl-4-carboxylate as a white solid.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) forms the active Pd(0) catalyst in situ. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a crucial component, as it facilitates the transmetalation step of the Suzuki coupling mechanism.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water is essential for the activation of the boronic acid.

  • Inert Atmosphere: De-gassing with an inert gas is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Aryl-X Aryl Halide (Methyl 4-bromobenzoate) Ar-B(OH)2 Aryl Boronic Acid (4-Methylphenylboronic acid) Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Transmetal Transmetalation RedElim Reductive Elimination Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Ar-Ar' Biphenyl Product Base Base (K2CO3)

Suzuki-Miyaura coupling catalytic cycle.

Biological Activities and Therapeutic Applications

Derivatives of methyl 4'-methylbiphenyl-4-carboxylate have demonstrated significant potential in two primary therapeutic areas: as anticancer agents and as antihypertensive drugs.

Anticancer Activity: Targeting Key Signaling Pathways

The biphenyl carboxylate scaffold has been explored for its cytotoxic effects against various cancer cell lines.[5] Notably, derivatives have shown promising activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231.[3]

Mechanism of Action:

The anticancer activity of these compounds is often attributed to their ability to interfere with critical cell signaling pathways that drive cancer cell proliferation and survival. One of the key pathways implicated is the RAS signaling cascade .[1][6] The RAS proteins (KRAS, HRAS, and NRAS) are small GTPases that, when mutated, are constitutively active and drive downstream signaling through pathways like the RAF-MEK-ERK (MAPK) pathway, promoting cell growth and proliferation.[7] Biphenyl derivatives can be designed to inhibit RAS signaling, leading to cell cycle arrest and apoptosis.[8][9]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Biphenyl Biphenyl Carboxylate Derivative Biphenyl->RAS Inhibition

Inhibition of the RAS-RAF-MEK-ERK pathway.

Structure-Activity Relationship (SAR) Insights:

The cytotoxic potency of biphenyl carboxylic acid derivatives is highly dependent on the nature and position of substituents on the biphenyl rings.

CompoundR1R2IC50 (µM) vs. MCF-7[3]IC50 (µM) vs. MDA-MB-231[3]
1 HH10.14 ± 2.0510.78 ± 2.58
2 4'-CH₃H> 50> 50
3 4'-OCH₃H> 50> 50
4 4'-ClH> 50> 50
5 4'-OCF₃H> 50> 50
6 H4-OCH₂Ph9.92 ± 0.979.54 ± 0.85

Data presented as mean ± standard deviation.

From this limited dataset, we can infer that:

  • The unsubstituted biphenyl carboxylic acid (Compound 1) exhibits moderate activity.

  • Simple substitutions on the 4'-position (methyl, methoxy, chloro, trifluoromethoxy) lead to a significant loss of activity.

  • The introduction of a benzyloxy group at the 4-position of the carboxylic acid-bearing ring (Compound 6) enhances the cytotoxic activity against both cell lines. This suggests that a larger, more lipophilic group at this position may be beneficial for activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of biphenyl carboxylate derivatives on cancer cell lines.[10]

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antihypertensive Activity: Angiotensin II Receptor Blockade

The methyl 4'-methylbiphenyl-4-carboxylate scaffold is a key precursor in the synthesis of many sartans, a class of drugs that are widely used to treat hypertension.[4] These compounds act as antagonists of the angiotensin II type 1 (AT₁) receptor.[11]

Mechanism of Action:

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to the AT₁ receptor, leading to vasoconstriction and an increase in blood pressure.[12] Biphenyl derivatives, particularly those with an acidic group (often a tetrazole bioisostere of a carboxylic acid) at the ortho position of one of the phenyl rings, can act as potent and selective AT₁ receptor antagonists.[11] By blocking the binding of angiotensin II to its receptor, these compounds prevent its hypertensive effects.

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction Sartan Biphenyl Derivative (Sartan) Sartan->AT1R Antagonism

The Renin-Angiotensin System and AT1 receptor blockade.

Structure-Activity Relationship (SAR) Insights:

The development of sartans has led to a well-defined SAR for AT₁ receptor antagonism:

  • Acidic Group: An acidic moiety, such as a carboxylic acid or its bioisostere, the tetrazole ring, at the ortho-position of one of the biphenyl rings is crucial for high-affinity binding to the AT₁ receptor.[11]

  • Alkyl Side Chain: An alkyl group, typically a butyl chain, on the imidazole or a related heterocyclic ring (which is often attached to the biphenyl scaffold) enhances potency.

  • Biphenyl Scaffold: The biphenyl structure serves as a rigid scaffold to correctly orient the key pharmacophoric features for optimal interaction with the receptor.

Experimental Protocol: Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT₁ receptor.[13]

Materials:

  • Cell membranes expressing the human AT₁ receptor (e.g., from CHO or HEK293 cells)

  • Radioligand, e.g., [³H]-Losartan or ¹²⁵I-Sar¹,Ile⁸-Angiotensin II

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Unlabeled Angiotensin II (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, add a high concentration of unlabeled angiotensin II to a set of wells.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The methyl 4'-methylbiphenyl-4-carboxylate core and its derivatives continue to be a fertile ground for drug discovery and development. The synthetic accessibility of this scaffold, coupled with its proven track record in yielding potent and selective modulators of key biological targets, ensures its continued relevance. Future research in this area will likely focus on:

  • Novel Analogs: The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • New Therapeutic Targets: Exploring the potential of this scaffold against other therapeutic targets beyond cancer and hypertension.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

This guide has provided a comprehensive overview of the synthesis, biological activities, and experimental evaluation of methyl 4'-methylbiphenyl-4-carboxylate derivatives. By understanding the principles and protocols outlined herein, researchers can effectively leverage this privileged scaffold in their drug discovery endeavors.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: Applications and biological aspects. RSC Advances, 13(27), 18262–18305. [Link]

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  • Ma, G. S., & McKenna, W. G. (1998). Inhibiting Ras prenylation increases the radiosensitivity of human tumor cell lines with activating mutations of ras oncogenes. Cancer Research, 58(7), 1436–1441. [Link]

  • Kogut, M. O., Tsupykov, O. M., & Mykhailiuk, P. K. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

  • Spencer, P. S., He, Y., Wagner, J., Ihle, D. C., & Yu, H. (2022). Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket. Proceedings of the National Academy of Sciences, 119(43), e2208420119. [Link]

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  • Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1990). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of medicinal chemistry, 33(5), 1312–1329. [Link]

  • Pei, D., & Upadhyaya, P. (2015). Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides. Angewandte Chemie (International ed. in English), 54(26), 7602–7606. [Link]

  • Cordero, M. D., & de Miguel, M. (2020). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 25(16), 3737. [Link]

  • Singh, S., & Lekkala, M. R. (2023). Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective. RSC Medicinal Chemistry, 14(11), 2097-2121. [Link]

  • Abdel-Mottaleb, M. S. A., & Al-Said, M. S. (2011). Design and Synthesis of New Tetrazolyl- and Carboxy-biphenylylmethyl-quinazolin-4-one Derivatives as Angiotensin II AT 1 Receptor Antagonists. Archiv der Pharmazie, 344(10), 632–641. [Link]

  • Das, P., & Lahiri, D. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

  • Zhang, H., Unal, H., Gati, C., Han, G. W., Liu, W., Zatsepin, N. A., ... & Katritch, V. (2015). Structure of the angiotensin receptor revealed by serial femtosecond crystallography. Cell, 161(4), 833–844. [Link]

  • Shihab, W., Kubba, A., & Tahtamouni, L. (2023). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 30. [Link]

  • Ghorbani, M., & Hamishehkar, H. (2021). Silver nanoparticles: biosynthesis and cytotoxic performance against breast cancer MCF-7 and MDA-MB-231 cell lines. Nanomedicine Research Journal, 6(2), 147-156. [Link]

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An In-depth Technical Guide to Methyl 4'-Methylbiphenyl-4-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4'-methylbiphenyl-4-carboxylate is a biaryl compound of significant interest in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold serves as a crucial building block in the synthesis of various high-value molecules, most notably as a key intermediate in the production of the angiotensin II receptor antagonist, Telmisartan, a widely prescribed antihypertensive drug.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of methyl 4'-methylbiphenyl-4-carboxylate, offering field-proven insights and detailed protocols for laboratory applications.

Physicochemical Properties

The fundamental physical and chemical properties of methyl 4'-methylbiphenyl-4-carboxylate are summarized in the table below. These characteristics are essential for its handling, purification, and use in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₂[3]
Molecular Weight 226.27 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 115-116 °C[3]
Boiling Point (Predicted) 350.1 ± 21.0 °C[3]
CAS Number 49742-56-5[3]
IUPAC Name methyl 4-(p-tolyl)benzoate[3]

Synthesis of Methyl 4'-Methylbiphenyl-4-carboxylate

The synthesis of methyl 4'-methylbiphenyl-4-carboxylate is most efficiently achieved through two primary synthetic routes: the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by esterification, or by performing the Suzuki coupling on a pre-esterified starting material.

Method 1: Suzuki-Miyaura Coupling followed by Fischer Esterification

This two-step approach first constructs the 4'-methylbiphenyl-4-carboxylic acid intermediate, which is then esterified.

Diagram of the Two-Step Synthesis Workflow

synthesis_workflow_1 cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Fischer Esterification 4-bromobenzoic_acid 4-Bromobenzoic Acid coupling_reaction Reaction 4-bromobenzoic_acid->coupling_reaction 4-tolylboronic_acid 4-Tolylboronic Acid 4-tolylboronic_acid->coupling_reaction Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->coupling_reaction Base Base (e.g., K₂CO₃) Base->coupling_reaction 4-methylbiphenyl-4-carboxylic_acid 4'-Methylbiphenyl-4-carboxylic Acid coupling_reaction->4-methylbiphenyl-4-carboxylic_acid esterification_reaction Reaction 4-methylbiphenyl-4-carboxylic_acid->esterification_reaction methanol Methanol methanol->esterification_reaction acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification_reaction target_molecule Methyl 4'-Methylbiphenyl-4-carboxylate esterification_reaction->target_molecule

Caption: Workflow for the two-step synthesis of the target molecule.

Step 1: Suzuki-Miyaura Coupling Protocol

This protocol outlines the synthesis of 4'-methylbiphenyl-4-carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), 4-tolylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Solvent and Base Addition: Add a 2M aqueous solution of potassium carbonate (3.0 eq) and a suitable solvent such as toluene or a mixture of toluene and ethanol.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until the pH is approximately 2-3. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification Protocol

This protocol details the esterification of the carboxylic acid intermediate.

  • Reaction Setup: Suspend the dried 4'-methylbiphenyl-4-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and a reactant.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension.

  • Reaction Execution: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Method 2: Suzuki-Miyaura Coupling with a Pre-esterified Substrate

This approach involves a single cross-coupling step using methyl 4-bromobenzoate as a starting material.

Diagram of the Single-Step Synthesis Workflow

synthesis_workflow_2 methyl_4-bromobenzoate Methyl 4-Bromobenzoate coupling_reaction Reaction methyl_4-bromobenzoate->coupling_reaction 4-tolylboronic_acid 4-Tolylboronic Acid 4-tolylboronic_acid->coupling_reaction Pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_catalyst->coupling_reaction Base Base (e.g., K₂CO₃) Base->coupling_reaction target_molecule Methyl 4'-Methylbiphenyl-4-carboxylate coupling_reaction->target_molecule

Caption: Workflow for the single-step synthesis of the target molecule.

Protocol for Direct Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add methyl 4-bromobenzoate (1.0 eq), 4-tolylboronic acid (1.2 eq), a palladium catalyst such as palladium(II) acetate (0.01-0.05 eq), and a suitable ligand like triphenylphosphine (0.02-0.1 eq).

  • Solvent and Base: Add a base, for instance, potassium carbonate (2.0-3.0 eq), and a solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere with vigorous stirring, typically to reflux, for several hours until TLC or gas chromatography (GC) analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Upon cooling, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Purification and Characterization

Purification: Recrystallization Protocol

Recrystallization is a highly effective method for purifying the final product.

  • Solvent Selection: A mixed solvent system of ethanol and water is often suitable. The compound should be soluble in hot ethanol and insoluble in cold water.

  • Dissolution: Dissolve the crude methyl 4'-methylbiphenyl-4-carboxylate in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy, indicating saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of an ice-cold ethanol/water mixture and dry them thoroughly.

Characterization

The identity and purity of methyl 4'-methylbiphenyl-4-carboxylate are confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methyl group on the tolyl ring, and a singlet for the methyl ester group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for all 15 carbon atoms, including the carbonyl carbon of the ester and the carbons of the aromatic rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm⁻¹) and characteristic bands for C-H and C=C stretching of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 226.27).

Reactivity and Stability

Methyl 4'-methylbiphenyl-4-carboxylate exhibits reactivity typical of both an aromatic ester and a biphenyl system.

  • Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.[5] This reaction is often a key step in the synthesis of derivatives.

  • Electrophilic Aromatic Substitution: The biphenyl ring system can undergo electrophilic substitution reactions. The methyl group on one ring is an activating, ortho-, para-directing group, while the methyl carboxylate group on the other ring is a deactivating, meta-directing group.

  • Stability: The compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases will lead to hydrolysis. Forced degradation studies would likely show susceptibility to hydrolysis at extreme pH values and potential for oxidative degradation under harsh conditions.[6]

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling methyl 4'-methylbiphenyl-4-carboxylate.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Toxicology: The toxicological properties have not been fully investigated. It is advisable to handle it as a potentially hazardous substance.[7]

Applications in Drug Development

The primary application of methyl 4'-methylbiphenyl-4-carboxylate is as a crucial intermediate in the synthesis of Telmisartan.[1][2] The biphenyl core is a common structural motif in many pharmacologically active molecules, and this particular derivative provides a versatile scaffold for further chemical modifications to develop new therapeutic agents.[8][9]

Diagram of the Role in Telmisartan Synthesis

telmisartan_synthesis target_molecule Methyl 4'-Methylbiphenyl- 4-carboxylate hydrolysis Hydrolysis target_molecule->hydrolysis carboxylic_acid 4'-Methylbiphenyl- 4-carboxylic Acid hydrolysis->carboxylic_acid further_steps Further Synthetic Steps carboxylic_acid->further_steps telmisartan Telmisartan further_steps->telmisartan

Caption: Role as an intermediate in the synthesis of Telmisartan.

Conclusion

Methyl 4'-methylbiphenyl-4-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the pharmaceutical industry. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development. The protocols and information provided in this guide are intended to serve as a comprehensive resource for scientists and professionals working with this important compound.

References

  • Venugopal, S., Ramanatham, J., Devanna, N., Sanjeev Kumar, A., Ghosh, S., Soundararajan, R., Kale, B., & Mehta, G. N. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773.
  • Bari, S. B., & Shirodkar, P. K. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 13(1), 109-126.
  • Thermo Fisher Scientific. (2024).
  • Mehta, G. N., & Soundararajan, R. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-468.
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  • OperaChem. (2024).
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A Comprehensive Technical Guide to the Solubility Determination of Methyl 4'-methylbiphenyl-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap with Methodological Rigor

In the realm of pharmaceutical sciences and materials research, understanding the solubility of a chemical entity is a cornerstone of its development and application. For methyl 4'-methylbiphenyl-4-carboxylate, a compound with potential applications stemming from its biphenyl structure, precise solubility data is critical. However, a comprehensive search of publicly available literature reveals a significant gap in specific, quantitative solubility data for this molecule.

This guide, therefore, pivots from a simple presentation of data to a more foundational and arguably more valuable resource: a detailed exposition on the methodologies for accurately determining the solubility of compounds like methyl 4'-methylbiphenyl-4-carboxylate. As a Senior Application Scientist, my experience dictates that in the absence of established data, a robust understanding of experimental principles and protocols is paramount. This document provides the theoretical framework and practical, step-by-step guidance necessary to generate reliable and reproducible solubility profiles, empowering researchers to fill the existing knowledge void.

The Theoretical Bedrock: Understanding Solubility Equilibria

Solubility is fundamentally a thermodynamic equilibrium phenomenon, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like methyl 4'-methylbiphenyl-4-carboxylate, the dissolution process involves the disruption of the crystal lattice and the solvation of the individual molecules by the solvent. This interplay is governed by the principles of thermodynamics, specifically the Gibbs free energy of solution (ΔGsol).

A negative ΔGsol indicates a spontaneous dissolution process. This value is a function of both enthalpy (ΔHsol) and entropy (ΔSsol) of solution, as described by the equation:

ΔGsol = ΔHsol - TΔSsol

The causality behind experimental choices in solubility determination is rooted in the need to control variables that affect this equilibrium, primarily temperature, pressure, and the nature of the solvent.

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (or equilibrium) solubility.[1][2] Its strength lies in its direct measurement of a saturated solution in equilibrium with the solid phase, providing a thermodynamically valid value.[3]

Causality in Experimental Design:

The core principle is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring the formation of a truly saturated solution.[2] The choice of agitation method, equilibration time, and temperature control are critical to achieving a reliable equilibrium state.[1]

Self-Validating Protocol for Thermodynamic Solubility:

This protocol is designed to be a self-validating system by incorporating steps to confirm equilibrium has been reached.

Materials:

  • Methyl 4'-methylbiphenyl-4-carboxylate (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO, relevant buffer)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of methyl 4'-methylbiphenyl-4-carboxylate to a pre-determined volume of the solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[4] The agitation ensures continuous mixing to facilitate dissolution. Allow the mixture to equilibrate for a sufficient duration, typically 24 to 72 hours.[2]

  • Equilibrium Confirmation: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw a small aliquot of the suspension.

  • Phase Separation: Immediately centrifuge the aliquot at a high speed to pellet the excess solid.

  • Sample Filtration: Carefully filter the supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high concentration readings.

  • Sample Dilution and Analysis: Accurately dilute the clear filtrate with a suitable solvent and analyze the concentration of methyl 4'-methylbiphenyl-4-carboxylate using a validated HPLC method.

  • Data Evaluation: The solubility is determined when consecutive measurements from different time points yield the same concentration, indicating that equilibrium has been reached.[1]

Visualizing the Workflow:

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A Add excess solute to solvent B Agitate at constant temperature (24-72 hours) A->B C Withdraw aliquot B->C D Centrifuge C->D E Filter supernatant D->E F Dilute and analyze via HPLC E->F G Compare concentrations at different time points F->G H Equilibrium confirmed? G->H H->B No I Report Thermodynamic Solubility H->I Yes

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

High-Throughput Screening: Kinetic Solubility for Early-Stage Assessment

In early drug discovery and materials science, where numerous compounds are synthesized, the time-consuming nature of the shake-flask method is a bottleneck. Kinetic solubility assays offer a high-throughput alternative to rank-order compounds based on their solubility.[5] It is crucial to understand that kinetic solubility is not a true thermodynamic value but rather a measure of a compound's tendency to precipitate from a supersaturated solution.[3]

The Rationale Behind Kinetic Assays:

These methods typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[6] The concentration at which precipitation is first observed is taken as the kinetic solubility. This approach mimics the conditions often encountered in high-throughput screening assays.

A Robust Protocol for Turbidimetric Kinetic Solubility:

This protocol leverages nephelometry to detect the formation of a precipitate.

Materials:

  • Methyl 4'-methylbiphenyl-4-carboxylate stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Liquid handling robotics for serial dilutions

  • A plate reader with nephelometry or turbidimetry capabilities

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to create a range of concentrations.

  • Incubation: Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background.

Visualizing the Kinetic Solubility Workflow:

Kinetic_Solubility_Workflow A Prepare DMSO stock solution of compound B Serially dilute stock solution in aqueous buffer in a 96-well plate A->B C Incubate at constant temperature (1-2 hours) B->C D Measure turbidity/nephelometry C->D E Determine concentration at which precipitation is observed D->E F Report Kinetic Solubility E->F

Caption: High-Throughput Kinetic Solubility Determination Workflow.

Data Presentation and Interpretation

Given the lack of specific solubility data for methyl 4'-methylbiphenyl-4-carboxylate, the following table is presented as a template for reporting experimentally determined values. It is essential to report the experimental conditions alongside the data to ensure reproducibility and proper interpretation.[7]

Table 1: Template for Reporting Solubility Data of Methyl 4'-methylbiphenyl-4-carboxylate

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)pH (for aqueous systems)
Example: Water25Shake-Flaske.g., <0.01e.g., <44.27.0
Example: Ethanol25Shake-Flaske.g., 5.2e.g., 23000N/A
Example: PBS (pH 7.4)37Kinetice.g., 0.05e.g., 2217.4

Conclusion: A Call for Rigorous Experimentation

While this guide could not provide a pre-existing repository of solubility data for methyl 4'-methylbiphenyl-4-carboxylate, it has equipped the diligent researcher with the foundational knowledge and detailed protocols to generate this crucial information. The emphasis on methodological rigor, from the gold-standard shake-flask method for thermodynamic solubility to high-throughput kinetic assays for early-stage screening, provides a clear path forward. By adhering to these self-validating protocols and principles of scientific integrity, the scientific community can collectively build a reliable and comprehensive understanding of the physicochemical properties of this and other novel compounds.

References

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed January 29, 2026. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 29, 2026. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Accessed January 29, 2026. [Link]

  • Biopharma Asia. High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Published January 17, 2017. Accessed January 29, 2026. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. Published March 22, 2021. Accessed January 29, 2026. [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Accessed January 29, 2026. [Link]

  • Unchained Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Published November 14, 2025. Accessed January 29, 2026. [Link]

  • Thermodynamics Research Center. Guidelines for Reporting Solubility Data. Published April 23, 2020. Accessed January 29, 2026. [Link]

  • ACS Publications. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Accessed January 29, 2026. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Accessed January 29, 2026. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. Published August 31, 2023. Accessed January 29, 2026. [Link]

  • Evotec. Thermodynamic Solubility Assay. Accessed January 29, 2026. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Published February 14, 2019. Accessed January 29, 2026. [Link]

  • Montgomery College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed January 29, 2026. [Link]

  • ResearchGate. The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). Published August 6, 2025. Accessed January 29, 2026. [Link]

  • IUPAC. Solubility Data Series. Accessed January 29, 2026. [Link]

  • National Center for Biotechnology Information. Development of a high-throughput solubility screening assay for use in antibody discovery. Accessed January 29, 2026. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Published August 31, 2018. Accessed January 29, 2026. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Published April 29, 2014. Accessed January 29, 2026. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Accessed January 29, 2026. [Link]

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Accessed January 29, 2026. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 4'-methylbiphenyl-4-carboxylate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of methyl 4'-methylbiphenyl-4-carboxylate . This biaryl ester is a critical intermediate in the synthesis of liquid crystalline materials and pharmaceutical scaffolds. The method utilizes a standard Suzuki-Miyaura cross-coupling between methyl 4-bromobenzoate and 4-tolylboronic acid .

We prioritize this route over alternative couplings (e.g., aryl iodides or triflates) due to the commercial availability, stability, and cost-effectiveness of the bromide and boronic acid precursors. The protocol employs a biphasic solvent system with a palladium(0) catalyst, ensuring high yields (>85%) and minimal homocoupling byproducts.

Retrosynthetic Analysis & Strategy

To synthesize the target unsymmetrical biaryl, two primary disconnections are possible. We selected Path A (Figure 1) based on electronic considerations.

  • Path A (Selected): Coupling methyl 4-bromobenzoate (electron-deficient electrophile) with 4-tolylboronic acid (electron-rich nucleophile).

    • Rationale: Oxidative addition of Pd(0) into electron-deficient aryl halides is generally faster, facilitating the catalytic cycle.

  • Path B: Coupling 4-bromotoluene with 4-methoxycarbonylphenylboronic acid.

    • Drawback: The boronic acid partner in this pathway is more expensive and less stable towards protodeboronation.

Retrosynthesis Target Target: Methyl 4'-methylbiphenyl-4-carboxylate Disconnection Disconnection Target->Disconnection Reactants Reactants: Methyl 4-bromobenzoate + 4-Tolylboronic acid Disconnection->Reactants Path A (Preferred)

Figure 1: Retrosynthetic strategy selecting the optimal coupling partners.

Experimental Protocol

Reagents and Stoichiometry[1][3]
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Methyl 4-bromobenzoate Electrophile1.0215.042.15 g
4-Tolylboronic acid Nucleophile1.2135.961.63 g
Pd(PPh₃)₄ Catalyst0.03 (3 mol%)1155.56346 mg
Na₂CO₃ Base2.5105.992.65 g
Toluene Solvent (Org)--40 mL
Ethanol Co-solvent--10 mL
Water Solvent (Aq)--20 mL
Step-by-Step Procedure

Critical Pre-requisite: The Suzuki reaction is sensitive to oxygen, which oxidizes the Pd(0) species and promotes homocoupling of the boronic acid. Rigorous degassing is required.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Cap the condenser with a rubber septum and insert a nitrogen/argon inlet needle.

  • Solvent Preparation (Degassing): In a separate flask, combine Toluene, Ethanol, and Water. Sparge the mixture with nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Loading: Under a gentle stream of nitrogen, add Methyl 4-bromobenzoate (2.15 g), 4-Tolylboronic acid (1.63 g), and Pd(PPh₃)₄ (346 mg) to the reaction flask.

  • Base Addition: Dissolve the Na₂CO₃ in the degassed water portion (if not already mixed) or add directly if using the tri-phasic mixture. Add the solvent mixture to the solids via cannula or syringe to maintain inert atmosphere.

  • Reaction: Heat the mixture to reflux (approx. 90°C) with vigorous stirring. The biphasic mixture requires fast stirring to ensure phase transfer.

  • Monitoring: Monitor by TLC (Eluent: 10% Ethyl Acetate in Hexanes).

    • Rf Product: ~0.5[1]

    • Rf Bromide:[2] ~0.7

    • Reaction is typically complete within 4–6 hours .

  • Workup:

    • Cool to room temperature.[3][1][4][5][6]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases.[1][4] Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

    • Wash combined organics with Brine (sat. NaCl), dry over anhydrous MgSO₄, and filter.

    • Concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

Purification[1][5][10]

While column chromatography is standard, this specific biaryl ester crystallizes well.

  • Recrystallization (Recommended): Dissolve the crude solid in minimal boiling Ethanol. Allow to cool slowly to room temperature, then to 4°C. Filter the white crystals.

  • Flash Chromatography (Alternative): Silica gel; Gradient 0% -> 10% EtOAc in Hexanes.

Mechanism of Action

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) cycle.

  • Oxidative Addition: The rate-limiting step where Pd(0) inserts into the C-Br bond.

  • Transmetallation: The base (Na₂CO₃) activates the boronic acid (forming a boronate), making it nucleophilic enough to transfer the aryl group to Palladium.

  • Reductive Elimination: The two aryl groups form a bond and leave the metal, regenerating the Pd(0) catalyst.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst PdII_Br Ar-Pd(II)-Br Complex Pd0->PdII_Br + Ar-Br OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar' Complex PdII_Br->PdII_ArAr + Ar'-B(OH)2 + Na2CO3 TransMet Transmetallation (Base Required) PdII_ArAr->Pd0 - Product (Ar-Ar') RedElim Reductive Elimination

Figure 2: The Suzuki-Miyaura Catalytic Cycle highlighting the role of the base in Transmetallation.

Quality Control & Troubleshooting

Analytical Data (Expected)[1][2][5][7]
  • Appearance: White crystalline solid.

  • Melting Point: 114–116 °C.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 8.10 (d, 2H, Ar-H ortho to ester)

    • δ 7.65 (d, 2H, Ar-H meta to ester)

    • δ 7.52 (d, 2H, Ar-H ortho to methyl)

    • δ 7.28 (d, 2H, Ar-H meta to methyl)

    • δ 3.94 (s, 3H, O-CH₃)

    • δ 2.41 (s, 3H, Ar-CH₃)

Troubleshooting Guide
ObservationDiagnosisSolution
Black Precipitate (Pd Black) Catalyst decomposition due to oxidation or overheating.Ensure rigorous degassing. Add excess phosphine ligand (e.g., PPh₃) to stabilize Pd.
Low Yield / Unreacted Bromide Incomplete oxidative addition or inactive boronic acid.Switch to a more active catalyst (e.g., Pd(dppf)Cl₂) or increase temp. Ensure Boronic acid is not protodeboronated.
Homocoupling (Ar-Ar) Oxygen presence or excess boronic acid.Degas solvents longer. Add boronic acid slowly.[7]

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[8] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Huff, B. E.; Koenig, T. M.; Mitchell, D.; Staszak, M. A. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde."[1] Organic Syntheses, 1998 , 75,[1] 53. [1]

  • Boron Molecular. "Product Specification: Methyl 4'-methylbiphenyl-4-carboxylate (CAS 49742-56-5)."

  • PubChem. "Methyl 4'-methylbiphenyl-4-carboxylate Compound Summary."[9]

Sources

Application Note: Recrystallization Protocol for Methyl 4'-methylbiphenyl-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the purification of Methyl 4'-methylbiphenyl-4-carboxylate (CAS: 49742-56-5), a critical intermediate in the synthesis of OLED materials and pharmaceutical scaffolds.

Abstract & Utility

Methyl 4'-methylbiphenyl-4-carboxylate is a symmetric, crystalline biaryl ester commonly synthesized via Suzuki-Miyaura cross-coupling. High purity (>99.5%) is essential for its downstream applications in Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays, where trace metal contaminants (Pd) or homocoupling byproducts (e.g., 4,4'-dimethylbiphenyl) can quench fluorescence or disrupt phase transition temperatures. This guide outlines a robust recrystallization protocol to achieve pharmaceutical-grade purity.

Physicochemical Profile

Understanding the solute-solvent interaction is critical for designing the crystallization cycle.

PropertyDataNotes
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Melting Point 115–116 °C Sharp melt indicates high purity.[1]
Appearance White crystalline solidImpure samples often appear off-white or tan.
Solubility (Cold) DCM, CHCl₃, THFHighly soluble. Poor for crystallization.
Solubility (Hot) Ethanol, Methanol, TolueneModerate to high solubility. Ideal for recrystallization.
Insolubility Water, Hexanes (Cold)Acts as anti-solvent.

Pre-Protocol: The Solubility Logic

The choice of solvent is dictated by the polarity balance of the ester group (polar) and the biphenyl core (non-polar).

  • Ethanol (EtOH): The "Gold Standard." It dissolves the ester functionality at reflux (78°C) but offers poor solubility at room temperature, maximizing recovery yield.

  • Ethyl Acetate / Hexane: A "Safety Net" system. If the crude is very impure, this binary system allows for fine-tuning the polarity to reject specific impurities.

Visualization: Solvent Selection Strategy

SolventLogic Start Crude Material Analysis CheckSol Check Solubility Start->CheckSol HighImpurity High Impurity / Tar? CheckSol->HighImpurity Ethanol Protocol A: Ethanol (Single Solvent) HighImpurity->Ethanol No (Standard) Binary Protocol B: EtOAc/Hexane (Binary System) HighImpurity->Binary Yes (Complex Mix) High Yield\nEco-Friendly High Yield Eco-Friendly Ethanol->High Yield\nEco-Friendly Tunable Polarity\nBetter Rejection Tunable Polarity Better Rejection Binary->Tunable Polarity\nBetter Rejection

Figure 1: Decision matrix for selecting the appropriate recrystallization solvent system.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Recommended for crude material with purity >85% (e.g., post-workup of Suzuki coupling).

Materials:

  • Crude Methyl 4'-methylbiphenyl-4-carboxylate[2]

  • Absolute Ethanol (200 proof recommended)

  • Activated Carbon (optional, for color removal)

  • Hotplate/Stirrer, Erlenmeyer flask, Büchner funnel.

Step-by-Step Procedure:

  • Saturation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 50 mL of Ethanol.

  • Dissolution: Heat the mixture to reflux (approx. 80°C) with stirring.

    • Observation: If solid remains, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 100 mL total volume to maintain yield.

  • Clarification (Optional): If the solution is colored (yellow/brown), add 0.5 g activated carbon. Stir at reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed glass frit or fluted filter paper to remove carbon or mechanical impurities (e.g., Pd black).

  • Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring or wood block. Do not place directly on cold benchtop.

    • Mechanism:[2] Slow cooling promotes the growth of large, pure prisms rather than microcrystalline powder which traps impurities.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize recovery.

  • Collection: Filter the white crystals via vacuum filtration.

  • Washing: Wash the filter cake with 10 mL of ice-cold Ethanol.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc / Hexane)

Recommended for oily crude or when removing specific non-polar byproducts.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of crude in the minimum amount of boiling Ethyl Acetate (approx. 20-30 mL).

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Hexane (or Heptane) dropwise.

  • Cloud Point: Continue adding Hexane until a persistent cloudiness (turbidity) appears.

  • Re-clarification: Add just enough Ethyl Acetate (0.5 - 1 mL) to make the solution clear again.

  • Cooling: Remove from heat and allow to cool slowly. Large needles should form.

  • Isolation: Filter and wash with a 1:4 mixture of cold EtOAc:Hexane.

Characterization & Purity Validation

A successful recrystallization must be validated against specific metrics.

Melting Point Analysis
  • Target: 115–116 °C.

  • Pass Criteria: Range < 2°C (e.g., 114.5–116.0 °C).

  • Fail Criteria: Range > 3°C or onset < 112 °C (Indicates residual solvent or homocoupling impurity).

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Verify the structure and absence of solvent peaks.

  • 
     8.10 (d, 2H):  Protons ortho to ester (Aromatic).
    
  • 
     7.65 (d, 2H):  Protons meta to ester (Aromatic).
    
  • 
     7.52 (d, 2H):  Protons ortho to methyl (Aromatic).
    
  • 
     7.28 (d, 2H):  Protons meta to methyl (Aromatic).
    
  • 
     3.94 (s, 3H):  Methyl Ester (–COOCH ₃).
    
  • 
     2.42 (s, 3H):  Aryl Methyl (Ar-CH ₃).
    
Visualization: The Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup (Remove Boronic Acids/Salts) Crude->Workup CrudeSolid Crude Solid (Tan/Brown) Workup->CrudeSolid Recryst Recrystallization (Ethanol Reflux) CrudeSolid->Recryst Dissolve @ 80°C Filter Filtration & Cold Wash Recryst->Filter Cool to 4°C Pure Final Product White Needles (MP 115°C) Filter->Pure Dry under Vacuum

Figure 2: Operational workflow from synthesis to pure isolate.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Solution too concentrated or impurity lowers MP.Add more solvent (10-20% volume). Re-heat to dissolve oil, then cool very slowly with vigorous stirring.
Low Yield Too much solvent used or crystals dissolved during wash.Concentrate mother liquor by 50% and cool again to harvest a "second crop." Ensure wash solvent is ice cold .
Colored Crystals Residual Palladium or oxidized phenols.Perform a hot filtration with Activated Carbon (Charcoal) or silica plug filtration before recrystallization.
Melting Point Depression Residual solvent (Ethanol).[3]Dry sample at 50°C under vacuum for >6 hours. Ethanol can solvate into the lattice.

Safety Information (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood, especially when heating solvents.

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Spill: Sweep up solid; absorb solutions with vermiculite.

References

  • ChemicalBook. (2024). Methyl 4'-methylbiphenyl-4-carboxylate | 49742-56-5.[2][4][1][5][6][7][8] Link

  • Thermo Fisher Scientific. (2024). Methyl biphenyl-4-carboxylate derivatives and properties. Link

  • Organic Syntheses. (1998).[9][10] Synthesis of Unsymmetrical Biaryls using Modified Suzuki Cross-Coupling. Org. Synth. 75, 53. Link

  • Leap Chem. (2024). Product Analysis: CAS 49742-56-5.[2][4][1][5][6][7] Link

  • PubChem. (2024). Methyl 4'-methylbiphenyl-4-carboxylate Compound Summary. Link

Sources

Application Note: 13C NMR Analysis of Methyl 4'-methylbiphenyl-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of methyl 4'-methylbiphenyl-4-carboxylate. Given the specificity of this compound, this note emphasizes predictive methods for spectral interpretation, grounded in foundational NMR principles and data from structurally analogous compounds. We present a detailed, step-by-step protocol for sample preparation, guidelines for data acquisition, and a systematic approach to assigning the chemical shifts for each carbon atom in the target molecule. This guide is designed to serve as a practical resource for researchers engaged in the synthesis, purification, and structural verification of biphenyl derivatives, a common scaffold in medicinal chemistry and materials science.

Foundational Principles: Why ¹³C NMR is Essential for Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, which focuses on protons, ¹³C NMR provides direct information about the molecule's backbone. Several key characteristics distinguish it from proton NMR and make it indispensable for structural verification:

  • Low Natural Abundance: The NMR-active ¹³C isotope has a low natural abundance of approximately 1.1%.[2] Consequently, ¹³C NMR experiments are inherently less sensitive than ¹H NMR and typically require a higher sample concentration or a greater number of scans to achieve an adequate signal-to-noise ratio.[2][3] A significant advantage of this low abundance is that the probability of two adjacent ¹³C atoms in the same molecule is extremely low, virtually eliminating complex C-C spin-spin coupling.[2]

  • Wide Chemical Shift Range: The chemical shifts in ¹³C NMR span a much broader range (typically 0-220 ppm) compared to ¹H NMR (0-12 ppm).[1][2] This wide dispersion means that signal overlap is far less common, and it is often possible to resolve a distinct peak for every chemically unique carbon atom in a molecule.[4]

  • Influence of Chemical Environment: The chemical shift of a specific carbon nucleus is highly sensitive to its local electronic environment. Key influencing factors include:

    • Hybridization: Carbons with sp² hybridization (like those in aromatic rings and carbonyl groups) are significantly deshielded and appear downfield (at higher ppm values) compared to sp³ hybridized carbons.[2][4]

    • Electronegativity: Attachment to electronegative atoms (like oxygen) withdraws electron density from the carbon nucleus, causing a downfield shift.[4][5]

  • Proton Decoupling: To simplify the spectra, ¹³C NMR is almost always performed with broadband proton decoupling. This technique removes the coupling interactions between carbon atoms and their attached protons, resulting in a spectrum where each unique carbon atom appears as a single sharp line (a singlet).[2][3]

Predicted ¹³C NMR Spectrum and Signal Assignment

Molecular Structure with Numbering Scheme:

(Note: Standard IUPAC numbering is adjusted here for clarity in spectral assignment.)

Predicted Chemical Shifts and Justification

The following table details the predicted chemical shift for each carbon atom in methyl 4'-methylbiphenyl-4-carboxylate, dissolved in a standard solvent like deuterochloroform (CDCl₃).

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Justification
C7 (Carbonyl) 166.5 - 167.5The carbonyl carbon of the ester group is the most deshielded due to sp² hybridization and the double bond to an electronegative oxygen atom. Its signal will be the furthest downfield.[2][4]
C4' (Quaternary) 144.0 - 145.0This is a quaternary aromatic carbon directly involved in the biphenyl linkage. It is deshielded by its sp² nature and attachment to the other ring.
C1 (Quaternary) 137.5 - 138.5This quaternary carbon is also part of the biphenyl linkage and is deshielded, though slightly less so than C4' due to the influence of the methyl group on the other ring.
C4 (Quaternary) 129.5 - 130.5A quaternary aromatic carbon, its chemical shift is influenced by the attached ester group.
C2, C6 129.8 - 130.5These two carbons are equivalent due to symmetry. They are protonated aromatic carbons adjacent to the electron-withdrawing ester group, shifting them downfield.
C3', C5' 129.2 - 129.8These two carbons are equivalent. They are protonated aromatic carbons on the methyl-substituted ring.
C2', C6' 126.8 - 127.5These two carbons are equivalent. They are protonated aromatic carbons adjacent to the biphenyl linkage.
C3, C5 126.5 - 127.2These two carbons are equivalent. They are protonated aromatic carbons adjacent to the biphenyl linkage on the ester-substituted ring.
C8 (Methoxy) 51.8 - 52.5This sp³ carbon is directly attached to an electronegative oxygen atom, causing a significant downfield shift compared to a standard alkyl carbon.
C1' (Methyl) 20.8 - 21.5This is a typical sp³ hybridized methyl carbon attached to an aromatic ring.

Experimental Protocol for Data Acquisition

This section provides a robust, field-proven protocol for obtaining a high-quality ¹³C NMR spectrum.

Workflow for NMR Sample Preparation

The quality of the final spectrum is profoundly dependent on meticulous sample preparation. Suspended solids or paramagnetic impurities can severely broaden spectral lines, obscuring data.[8]

G cluster_prep Sample Preparation Protocol weigh 1. Weigh Sample (Target: 50-100 mg) dissolve 2. Dissolve in Vial (~0.6 mL CDCl3) weigh->dissolve filter 3. Filter Solution (Use glass wool in pipette) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer tms 5. Add TMS Standard (1 drop to solvent stock) cap 6. Cap and Label Tube transfer->cap

Caption: Workflow for preparing a high-quality NMR sample.

Step-by-Step Protocol:

  • Weigh the Sample: Accurately weigh between 50-100 mg of purified methyl 4'-methylbiphenyl-4-carboxylate.[8][9] This relatively high concentration is necessary to compensate for the low sensitivity of ¹³C NMR.

  • Select Solvent: The preferred solvent is deuterochloroform (CDCl₃) due to its excellent solubilizing power for many organic compounds and its well-defined solvent peak (a triplet centered at ~77.16 ppm).[9][10]

  • Dissolve the Sample: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[8] Gentle agitation can aid dissolution.

  • Filter the Solution: To remove any particulate matter, filter the solution directly into a clean, dry 5 mm NMR tube.[9] A simple and effective method is to push a small plug of glass wool into a Pasteur pipette and use it for the transfer. Do not use cotton wool, as it can leach impurities.

  • Add Internal Standard: Tetramethylsilane (TMS) should be used as the internal reference to calibrate the chemical shift scale to 0.00 ppm.[8] It is best practice to add a single drop of TMS to a larger bottle of deuterated solvent rather than directly to the NMR tube to avoid over-concentration.[8]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample's identity.[9][11]

Spectrometer Setup and Acquisition Guidelines

While optimal parameters depend on the specific instrument, the following provides a standard starting point for a modern NMR spectrometer.

  • Instrument Tuning: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Select a standard proton-decoupled ¹³C acquisition pulse program.

    • Spectral Width (SW): Set to at least 250 ppm to ensure all signals, especially the downfield carbonyl carbon, are captured.

    • Number of Scans (NS): Start with a minimum of 1024 scans. This number may need to be increased for more dilute samples to improve the signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For fully quantitative results where peak integration is critical, much longer delays are required to allow for complete nuclear relaxation, though this is often not necessary for simple structural confirmation.[3]

Overall Analytical Workflow: From Sample to Structure

The entire process, from sample in hand to a fully interpreted spectrum, follows a logical progression. This workflow ensures that the data is both high-quality and correctly analyzed.

G cluster_workflow Complete ¹³C NMR Analytical Workflow A Sample Preparation (Protocol 3.1) B NMR Data Acquisition (Spectrometer Setup) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Peak Picking & Referencing (Reference to TMS at 0 ppm) C->D E Spectral Interpretation (Assign peaks using Table 2) D->E F Structural Confirmation (Compare experimental vs. predicted) E->F

Caption: The complete workflow from sample preparation to final structural confirmation.

Data Processing Steps:

  • Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are upright and positive. The baseline is corrected to be flat and at zero intensity. Modern software like Mnova often performs these steps automatically.[12]

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (triplet centered at 77.16 ppm).[13]

  • Peak Picking: The software identifies the precise chemical shift for the apex of each peak in the spectrum.

  • Assignment: The experimental peak list is compared against the predicted values in Section 2 to assign each signal to its corresponding carbon atom in the molecule.

Conclusion

The structural confirmation of methyl 4'-methylbiphenyl-4-carboxylate via ¹³C NMR spectroscopy is a straightforward process when guided by a systematic approach. By combining a robust experimental protocol with a well-grounded understanding of the factors that influence carbon chemical shifts, researchers can confidently predict, acquire, and interpret the ¹³C NMR spectrum. This application note provides the necessary theoretical background, predictive data, and practical workflows to successfully utilize this powerful analytical technique for the verification of this and structurally related compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • University of California, Santa Barbara. NMR Sample Requirements and Preparation. [Link]

  • École Polytechnique Fédérale de Lausanne. InfoSheet: NMR sample preparation. [Link]

  • Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]

  • Slideshare. C-13 NMR Spectroscopy. [Link]

  • Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Mestrelab Research. 1D 13C-NMR in Mnova - Getting started. YouTube. [Link]

  • Sahoo, A. K., Oda, T., & Hiyama, T. Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. Wiley-VCH. [Link]

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Application Note: FT-IR Spectroscopic Analysis of Methyl 4'-methylbiphenyl-4-carboxylate for Structural Elucidation and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analysis of methyl 4'-methylbiphenyl-4-carboxylate using Fourier-Transform Infrared (FT-IR) spectroscopy. Intended for researchers, analytical scientists, and professionals in drug development, this note details the theoretical principles, practical experimental protocols, and data interpretation strategies. We explore two primary sampling techniques—Potassium Bromide (KBr) pellet transmission and Attenuated Total Reflectance (ATR)—offering step-by-step instructions and explaining the scientific rationale behind procedural choices. The aim is to equip the user with the expertise to verify the molecular identity, assess the purity, and perform quality control of methyl 4'-methylbiphenyl-4-carboxylate with confidence.

The Principle and Power of FT-IR in Compound Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule.[1] The fundamental principle lies in the interaction of infrared radiation with a sample. Covalent bonds in a molecule are not static; they vibrate at specific frequencies corresponding to stretching, bending, and rotating motions.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation. An FT-IR spectrometer measures this absorption, producing a unique spectral "fingerprint" that reveals the functional groups present.[1][2] For a compound like methyl 4'-methylbiphenyl-4-carboxylate, this technique is invaluable for rapidly confirming the presence of its key structural features—the aromatic rings, the ester group, and methyl substituents—thereby verifying its identity and purity.

Molecular Structure and Key Vibrational Modes

To effectively interpret the FT-IR spectrum, one must first understand the molecular structure of methyl 4'-methylbiphenyl-4-carboxylate and the types of vibrations it can exhibit.

Chemical Structure: C₁₅H₁₄O₂

Chemical Structure of methyl 4'-methylbiphenyl-4-carboxylate

The molecule is comprised of three primary regions, each with characteristic vibrational modes:

  • The Biphenyl Core: This consists of two para-substituted phenyl rings. Its key vibrations include C-H stretching from the hydrogens attached to the rings and C=C stretching within the aromatic framework.

  • The Methyl Ester Group (-COOCH₃): This is the most polar part of the molecule and gives rise to some of the most intense and diagnostically useful peaks. These include a very strong carbonyl (C=O) stretch and two distinct C-O stretches.

  • The Methyl Groups (-CH₃): The structure contains two methyl groups—one on the biphenyl ring and one as part of the ester. These give rise to characteristic aliphatic C-H stretching and bending vibrations.

The following diagram illustrates the logical workflow for analyzing this molecule using FT-IR spectroscopy.

FT_IR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation prep_choice Choose Method: - KBr Pellet - ATR kbr Protocol A: Grind sample with KBr, press into pellet. prep_choice->kbr Transmission atr Protocol B: Place powder directly on ATR crystal. prep_choice->atr Reflectance spectrometer FT-IR Spectrometer: - Collect Background - Collect Sample Spectrum kbr->spectrometer atr->spectrometer spectrum Raw Spectrum (%T vs. Wavenumber) spectrometer->spectrum peak_id Peak Identification: Correlate peaks with vibrational modes. spectrum->peak_id validation Structural Validation: Confirm presence of all key functional groups. peak_id->validation conclusion Final Report: - Identity Confirmed - Purity Assessed validation->conclusion

Caption: Workflow for FT-IR analysis of methyl 4'-methylbiphenyl-4-carboxylate.

Predicted FT-IR Absorption Bands and Interpretation

The FT-IR spectrum can be divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[1][2] The functional group region contains absorptions for most key bonds, while the fingerprint region contains a complex pattern of peaks unique to the molecule's overall structure.[1]

The table below summarizes the expected absorption bands for methyl 4'-methylbiphenyl-4-carboxylate.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityRationale and Comments
3100–3000Aromatic C-H StretchMedium to WeakThese absorptions occur at a higher frequency than aliphatic C-H stretches. Their presence confirms the aromatic nature of the biphenyl core.[3]
2990–2850Aliphatic C-H StretchMedium to WeakArises from the two methyl (-CH₃) groups on the molecule. These peaks are characteristically found just below the 3000 cm⁻¹ dividing line.[3]
1730–1715 Ester C=O Stretch (Carbonyl) Very Strong This is the most prominent and diagnostic peak in the spectrum. Its position is slightly lowered from a typical aliphatic ester (1750-1735 cm⁻¹) due to conjugation with the aromatic ring.[4][5][6]
1610–1580, 1520–1450Aromatic C=C StretchMedium to StrongThese bands, often appearing as a set of sharp peaks, are characteristic of the aromatic rings in the biphenyl structure.[1]
1450, 1380Aliphatic C-H BendMediumThese peaks correspond to the asymmetric and symmetric bending (scissoring) vibrations of the methyl groups.
1310–1250 Asymmetric C-O Stretch (C-C-O) Strong This is the first of the two characteristic ester C-O stretches. For aromatic esters, this band is typically found in this higher frequency range.[4]
1130–1100 Symmetric C-O Stretch (O-C-C) Strong The second characteristic ester C-O stretch. The presence of these two strong bands, along with the C=O peak, is definitive for an ester.[4]
860–800Aromatic C-H Out-of-Plane (OOP) BendStrongThe biphenyl core is 1,4-disubstituted (para). This substitution pattern typically gives rise to a strong absorption band in this region, confirming the arrangement of substituents on the rings.

Experimental Protocols

The choice of sampling method depends on the available equipment, sample amount, and desired throughput. Both methods described below yield high-quality, reliable spectra when performed correctly.

Protocol A: KBr Pellet Transmission Method

This traditional method is ideal for generating high-resolution reference spectra. It relies on the principle that alkali halides like KBr become transparent to IR radiation under pressure.[7]

Rationale: Dispersing the solid sample in a transparent matrix minimizes light scattering (Christiansen effect) and allows the IR beam to pass through the sample for an absorption measurement.[8]

Materials and Equipment:

  • FT-IR Spectrometer with a transmission sample holder

  • Methyl 4'-methylbiphenyl-4-carboxylate (solid powder)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-4 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press (capable of 5-10 metric tons of pressure)[9][10]

  • Spatula and analytical balance

Step-by-Step Methodology:

  • Preparation: Ensure the mortar, pestle, and die set are impeccably clean and dry. Any contamination will appear in the spectrum.

  • Sample Grinding: Place approximately 1-2 mg of the methyl 4'-methylbiphenyl-4-carboxylate sample into the agate mortar. Grind it into a very fine, fluffy powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[7] The sample-to-KBr ratio should be roughly 1:100.[7]

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together for about 1-2 minutes. The goal is a homogenous, fine powder. Causality Note: Proper mixing is crucial for a uniform pellet and prevents peak distortion. KBr is hygroscopic, so this step should be performed relatively quickly to minimize moisture absorption, which would introduce a broad O-H band around 3400 cm⁻¹.[7]

  • Pellet Pressing: Carefully transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply a pressure of 7-10 metric tons for 1-2 minutes.[9] Many protocols suggest applying a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.

  • Pellet Extraction: Gently release the pressure and disassemble the die. A high-quality pellet will be semi-transparent and free of cracks.

  • Data Acquisition: Place the pellet into the spectrometer's sample holder. First, collect a background spectrum with an empty sample compartment. Then, collect the sample spectrum. A typical acquisition uses a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ with 16-32 scans co-added to improve the signal-to-noise ratio.

Protocol B: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and highly popular technique that requires minimal to no sample preparation, making it ideal for routine analysis and high-throughput screening.[11][12]

Rationale: This technique measures the changes that occur in a totally internally reflected IR beam when it comes into contact with a sample.[12] An IR beam is passed through a crystal of high refractive index (e.g., diamond), creating an "evanescent wave" that penetrates a few micrometers into the sample placed on the crystal surface.[12] The detector measures the attenuated energy of this wave.

Materials and Equipment:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., a single-reflection diamond ATR).

  • Methyl 4'-methylbiphenyl-4-carboxylate (solid powder).

  • Solvent for cleaning (e.g., isopropanol or ethanol) and lab wipes.

Step-by-Step Methodology:

  • Background Collection: Ensure the ATR crystal surface is clean. With the empty, clean crystal in position, collect a background spectrum. This is a critical step to ratio out the absorptions from the atmosphere (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the powder sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample. Causality Note: Applying firm and even pressure is essential to ensure intimate contact between the sample and the crystal surface.[11] Poor contact will result in a weak, low-quality spectrum.

  • Data Acquisition: Collect the sample spectrum using similar parameters as the transmission method (e.g., 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range, 16-32 scans).

  • Cleaning: After analysis, raise the press arm, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe. A clean crystal is vital for the next measurement.

Data Analysis and Quality Control Insights

Structural Verification: A valid spectrum of methyl 4'-methylbiphenyl-4-carboxylate must exhibit all the key peaks detailed in the table in Section 3. The most critical checkpoints are:

  • The absence of a broad O-H band (3500-3200 cm⁻¹), which would indicate the presence of water or, more significantly, the unreacted starting material, 4'-methylbiphenyl-4-carboxylic acid.

  • The presence of a very strong C=O stretch in the aromatic ester region (1730-1715 cm⁻¹).[4][5]

  • The presence of two strong C-O stretches in the 1310-1100 cm⁻¹ region.[4]

  • The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.[3]

Purity Assessment: FT-IR is an excellent tool for qualitative purity assessment. For example, if the synthesis was incomplete, the spectrum might show a broad absorption from 3300-2500 cm⁻¹, characteristic of the carboxylic acid O-H stretch from the starting material (4'-methylbiphenyl-4-carboxylic acid). The intensity of this impurity peak relative to the product's ester peaks can provide a semi-quantitative measure of purity.

Conclusion

FT-IR spectroscopy is a rapid, reliable, and information-rich technique for the structural analysis of methyl 4'-methylbiphenyl-4-carboxylate. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can confidently verify the identity of the compound by confirming the presence of its defining aromatic ester, biphenyl, and methyl functionalities. Furthermore, the technique serves as a powerful quality control tool to detect common impurities, ensuring the integrity of the material for research and development applications.

References

  • ResearchGate. FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Available at: [Link]

  • ResearchGate. FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... Available at: [Link]

  • Bruker Optics. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Available at: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available at: [Link]

  • International Journal of Engineering Research and General Science. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 4-biphenylcarboxylate. PubChem Compound Database. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Bruker Optics. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Available at: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • Shimadzu. KBr Pellet Method. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Attenuated Total Reflection Fourier Transform Infrared (ATR FT-IR) Spectroscopy Sensitivity to the Thermal Decay of Bone Collagen. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • University of Minnesota CE-NCS. (2020). KBr Pellet Preparation for FTIR Analysis. Available at: [Link]

  • Boron Molecular. methyl 4'-methylbiphenyl-4-carboxylate. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • ResearchGate. Attenuated total reflectance Fourier transform IR spectroscopy (ATR-FTIR) spectra.... Available at: [Link]

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Application Notes and Protocols: Methyl 4'-Methylbiphenyl-4-carboxylate in the Synthesis of Conductive Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Role of Methyl 4'-Methylbiphenyl-4-carboxylate in Advanced Conductive Polymers

The pursuit of novel conductive polymers with tailored electronic and physical properties is a cornerstone of modern materials science, impacting fields from organic electronics to advanced drug delivery systems. Within this landscape, methyl 4'-methylbiphenyl-4-carboxylate emerges as a monomer of significant strategic interest. Its rigid biphenyl backbone provides a robust, conjugated scaffold essential for efficient charge transport, a fundamental prerequisite for conductivity.[1] The thoughtful placement of the methyl and methyl carboxylate substituents offers a nuanced approach to tuning the final polymer's characteristics. The electron-donating methyl group can enhance solubility and influence the polymer's morphology in thin films, while the electron-withdrawing methyl carboxylate group can be leveraged to modify the electronic properties and provide a site for further functionalization.[1]

This guide provides an in-depth exploration of the application of methyl 4'-methylbiphenyl-4-carboxylate in the synthesis of conductive polymers. We will delve into the causality behind experimental choices in polymerization protocols, present self-validating experimental designs, and ground our discussion in authoritative scientific principles.

The Foundational Chemistry: Understanding the Monomer

Methyl 4'-methylbiphenyl-4-carboxylate is a biphenyl derivative with the following structure:

Caption: Molecular structure of methyl 4'-methylbiphenyl-4-carboxylate.

The biphenyl core is the primary contributor to the polymer's potential conductivity, offering a conjugated system for delocalized π-electrons. The methyl and methyl carboxylate groups play crucial roles in modulating the polymer's properties:

Substituent Position Electronic Effect Influence on Polymer Properties
Methyl (-CH₃)4'Electron-donating (weak)Improves solubility in organic solvents, can influence morphology and packing in the solid state.
Methyl Carboxylate (-COOCH₃)4Electron-withdrawingModifies the HOMO/LUMO energy levels, affecting charge injection and transport; provides a reactive site for post-polymerization modification.

Synthetic Pathways to Conductive Polymers

Two primary polymerization strategies are particularly well-suited for monomers like methyl 4'-methylbiphenyl-4-carboxylate: Suzuki Polycondensation and Electrochemical Polymerization .

Suzuki Polycondensation: Precision in Polymer Architecture

Suzuki polycondensation is a powerful and versatile method for synthesizing conjugated polymers, favored for its tolerance to a wide range of functional groups and its use of relatively mild reaction conditions.[2] This cross-coupling reaction typically involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.

To polymerize methyl 4'-methylbiphenyl-4-carboxylate, it must first be functionalized with appropriate reactive groups for the Suzuki coupling. A common approach involves the synthesis of a dihalo- or diboronic acid/ester derivative of the monomer. For this application note, we will focus on a hypothetical AB-type monomer, where both a halide and a boronic ester are present on the same molecule, which can undergo self-condensation.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification & Characterization Monomer Methyl 4'-methylbiphenyl-4-carboxylate Halogenation Bromination/Iodination Monomer->Halogenation e.g., NBS, I2 Borylation Mixture of Isomers Halogenation->Borylation e.g., Bis(pinacolato)diboron Purification1 Chromatographic Separation Borylation->Purification1 AB_Monomer AB-type Monomer (e.g., Bromo-boronic ester derivative) Purification1->AB_Monomer Polymerization Suzuki Polycondensation AB_Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Base Base (e.g., K2CO3) Base->Polymerization Solvent Solvent (e.g., Toluene/Water) Solvent->Polymerization Precipitation Precipitation in Non-solvent (e.g., Methanol) Crude_Polymer->Precipitation Washing Soxhlet Extraction Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Polymer Purified Polymer Drying->Final_Polymer Characterization Characterization (GPC, NMR, TGA, UV-Vis, CV) Final_Polymer->Characterization

Caption: Workflow for Suzuki polycondensation of methyl 4'-methylbiphenyl-4-carboxylate.

This protocol is adapted from established procedures for Suzuki polycondensation of similar aromatic monomers.

Materials:

  • AB-type monomer (e.g., 2-bromo-4'-methyl-4-biphenylcarboxylic acid methyl ester-6-yl)boronic acid pinacol ester) (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Toluene (degassed)

  • Deionized water (degassed)

  • Methanol

  • Acetone

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the AB-type monomer (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and degassed deionized water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water).

  • Base Addition: Add an aqueous solution of potassium carbonate (4.0 mmol in a minimal amount of degassed water).

  • Polymerization: Heat the reaction mixture to reflux (typically 90-100 °C) under a positive pressure of inert gas and stir vigorously for 48-72 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent like methanol with vigorous stirring.

    • Collect the polymer precipitate by filtration.

    • Wash the polymer sequentially with water, methanol, and acetone to remove any remaining catalyst, unreacted monomer, and oligomers.

    • For further purification, Soxhlet extraction with a suitable solvent (e.g., methanol, acetone, hexane) can be performed to remove low molecular weight species.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove all residual solvents.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and hinder the polymerization process.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial to protect the catalyst.

  • Base: The base is essential for the transmetalation step in the Suzuki catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Two-Phase Solvent System: The use of a toluene/water mixture is common in Suzuki couplings. The organic phase dissolves the monomer and the growing polymer, while the inorganic base is dissolved in the aqueous phase.

  • Vigorous Stirring: Ensures efficient mixing of the two phases, which is critical for the reaction to proceed at a reasonable rate.

  • Precipitation in Non-solvent: This is a standard method for isolating the polymer from the reaction mixture. The polymer is typically insoluble in the non-solvent, while the catalyst residues and other impurities are soluble.

Electrochemical Polymerization: A Direct Route to Conductive Films

Electrochemical polymerization offers a direct and elegant method for synthesizing conductive polymer films directly onto an electrode surface.[2][3][4] This technique involves the oxidative coupling of monomers at an applied potential. For biphenyl derivatives, the polymerization proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately, a polymer film that deposits on the electrode.[4]

G cluster_0 Electrochemical Cell Setup cluster_1 Polymerization Process cluster_2 Film Characterization Cell Three-Electrode Cell CV Cyclic Voltammetry (CV) or Potentiostatic/Galvanostatic Deposition Cell->CV WE Working Electrode (e.g., ITO, Pt, Au) WE->Cell CE Counter Electrode (e.g., Pt wire) CE->Cell RE Reference Electrode (e.g., Ag/AgCl) RE->Cell Electrolyte Electrolyte Solution: Monomer + Supporting Electrolyte (e.g., TBAPF6 in Acetonitrile) Electrolyte->Cell Potentiostat Potentiostat/Galvanostat Potentiostat->CV Film_Growth Polymer Film Growth on Working Electrode CV->Film_Growth Rinsing Rinsing with Solvent Film_Growth->Rinsing Drying Drying under Inert Gas Rinsing->Drying Characterization Characterization (CV, UV-Vis-NIR, SEM, AFM) Drying->Characterization

Caption: Workflow for electrochemical polymerization of methyl 4'-methylbiphenyl-4-carboxylate.

This protocol provides a general framework for the electrochemical polymerization of methyl 4'-methylbiphenyl-4-carboxylate. The optimal conditions may need to be determined experimentally.

Materials:

  • Methyl 4'-methylbiphenyl-4-carboxylate (monomer)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (anhydrous, electrochemical grade)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar supporting electrolyte

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum (Pt) disk, or Gold (Au) disk)

  • Counter electrode (e.g., Pt wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

Procedure:

  • Electrode Preparation:

    • Thoroughly clean the working electrode by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol.

    • Dry the electrode under a stream of inert gas.

  • Electrolyte Preparation:

    • Prepare a solution of the monomer (e.g., 10-50 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Electrochemical Cell Assembly:

    • Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

    • Maintain an inert atmosphere over the solution throughout the experiment.

  • Polymerization:

    • Cyclic Voltammetry (CV) Method: Cycle the potential of the working electrode between a lower limit (e.g., 0 V) and an upper limit just above the oxidation potential of the monomer. The appearance and growth of new redox peaks with each cycle indicate polymer film formation.

    • Potentiostatic Method: Apply a constant potential to the working electrode that is slightly above the oxidation potential of the monomer. The current will initially be high and then decrease as the passivating polymer film forms.

    • Galvanostatic Method: Apply a constant current and monitor the potential. This method can provide a more uniform film thickness.

  • Film Processing:

    • After polymerization, carefully remove the working electrode from the cell.

    • Rinse the electrode with fresh solvent to remove any unreacted monomer and electrolyte.

    • Dry the polymer film under a stream of inert gas.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Water can interfere with the polymerization process and affect the quality of the resulting film.

  • Supporting Electrolyte: Provides ionic conductivity to the solution, which is necessary for the electrochemical process to occur.

  • Three-Electrode System: Allows for precise control and measurement of the potential at the working electrode, where the polymerization occurs.

  • Inert Atmosphere: Prevents side reactions with oxygen that can degrade the monomer and the resulting polymer.

Characterization of the Conductive Polymer

A comprehensive characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.

Technique Information Obtained
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution (polydispersity index, PDI).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirmation of the polymer structure and end-group analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of polymerization.
Thermogravimetric Analysis (TGA) Thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and other thermal transitions.
UV-Vis-NIR Spectroscopy Electronic absorption properties, determination of the optical bandgap.
Cyclic Voltammetry (CV) Redox properties, estimation of HOMO and LUMO energy levels.
Four-Point Probe or van der Pauw Method Electrical conductivity of the polymer film.
Time-of-Flight (TOF) or Field-Effect Transistor (FET) measurements Charge carrier mobility.
Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM) Morphology and topography of the polymer film.

Structure-Property Relationships and Expected Performance

The incorporation of methyl and methyl carboxylate groups is expected to influence the final properties of the conductive polymer in a predictable manner. The principles of structure-property relationships in polymers suggest the following:[5]

  • Conductivity: The inherent conductivity of the poly(methyl 4'-methylbiphenyl-4-carboxylate) is expected to be in the semiconductor range. Doping with oxidizing or reducing agents will be necessary to achieve higher conductivity. The electron-withdrawing nature of the carboxylate group might make p-doping (oxidation) slightly more challenging compared to an unsubstituted polyphenyl.

  • Hole Mobility: The rigid biphenyl backbone is conducive to good hole transport. The planarity of the polymer chains, which is influenced by the substituents, will play a significant role. While the methyl group is relatively small, steric interactions between adjacent monomer units could lead to some torsion in the polymer backbone, potentially affecting the charge carrier mobility.

  • Solubility: The methyl group is anticipated to enhance the solubility of the polymer in common organic solvents, which is a significant advantage for solution-based processing techniques like spin-coating or inkjet printing.

  • Film Morphology: The substituents will influence how the polymer chains pack in the solid state, affecting the thin-film morphology and, consequently, the charge transport properties.

Conclusion and Future Outlook

Methyl 4'-methylbiphenyl-4-carboxylate represents a promising monomer for the synthesis of novel conductive polymers. The strategic placement of functional groups on the biphenyl scaffold allows for a high degree of control over the resulting polymer's properties. The synthetic protocols outlined in this guide, based on well-established Suzuki polycondensation and electrochemical polymerization techniques, provide a solid foundation for researchers to explore the potential of this monomer. Further research should focus on the detailed characterization of the synthesized polymers to establish a clear understanding of their electrical and physical properties, paving the way for their application in organic electronic devices and other advanced technologies.

References

  • Academia.edu. (n.d.). Electrochemical behavior of biphenyl as polymerizable additive for overcharge protection of lithium ion batteries. Retrieved from [Link]

  • Cui, S., & yun, y. (2000). Electrochemical Polymerization of Biphenyl and P-terphenyl in Organic Solvent. Journal of Electrochemistry, 6(4), Article 16.
  • MDPI. (2021). Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Part 5: Structure-property Relationships in Polymers. Retrieved from [Link]

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High-Efficiency Esterification Protocols for 4'-Methylbiphenyl-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-4MB-01

Executive Summary

This application note details the synthetic conversion of 4'-methylbiphenyl-4-carboxylic acid (CAS: 720-73-0) to its methyl ester, methyl 4'-methylbiphenyl-4-carboxylate .

The biphenyl core is a critical scaffold in liquid crystal engineering and drug discovery (e.g., angiotensin II receptor antagonists). However, the starting acid exhibits high crystallinity (MP >250°C) and poor solubility in standard organic solvents, presenting challenges for standard equilibrium-based esterifications.

This guide presents two validated protocols:

  • Method A (Acyl Chloride Activation): The "Gold Standard" for high yield and kinetic driving force, recommended for initial synthesis and stubborn substrates.

  • Method B (Acid-Catalyzed Fischer): A scalable, "Green" alternative suitable for bulk production where time is less critical.

Strategic Analysis & Chemist's Rationale

The Solubility Challenge

The primary obstacle in esterifying 4'-methylbiphenyl-4-carboxylic acid is its lattice energy. With a melting point of ~251–260°C, the acid is sparingly soluble in cold methanol.

  • Implication: Standard room-temperature coupling (e.g., EDC/NHS) may suffer from slow kinetics due to heterogeneous conditions.

  • Solution: Both protocols below utilize elevated temperatures (reflux) to solubilize the substrate and drive the reaction.

Reaction Pathway Selection

The following decision matrix explains the selection of the Acyl Chloride route as the primary recommendation.

ReactionSelection Start Start: 4'-Methylbiphenyl-4-COOH Decision Prioritize Yield or Green Chem? Start->Decision MethodA Method A: Thionyl Chloride (SOCl2) Irreversible • Homogeneous • High Yield Decision->MethodA Yield/Speed MethodB Method B: H2SO4 / MeOH Reversible • Slower • No Acid Gas Decision->MethodB Green/Scale ResultA Intermediate: Acid Chloride (Highly Reactive) MethodA->ResultA ResultB Direct Equilibrium (Requires Water Removal) MethodB->ResultB Target Target: Methyl Ester (MP: 115-116°C) ResultA->Target ResultB->Target

Figure 1: Strategic decision tree for selecting the esterification pathway.

Physical Properties & Safety Data

PropertySubstrate (Acid)Product (Ester)Significance
Formula C₁₄H₁₁O₂C₁₅H₁₄O₂Methyl group addition (+14 Da)
MW 212.25 g/mol 226.27 g/mol Confirm via Mass Spec
Melting Point 251–260°C 115–116°C Critical QC Parameter: Sharp drop in MP confirms conversion.[1]
Solubility Insoluble in H₂O; Low in cold MeOHSoluble in EtOAc, DCM, hot MeOHBasis for precipitation workup.
Appearance White PowderWhite/Pale Cream CrystalsVisual confirmation.

Protocol A: Thionyl Chloride Activation (Primary)

Mechanism: Irreversible conversion to acid chloride followed by alcoholysis. Advantages: Overcomes solubility issues; drives reaction to completion; excess methanol serves as solvent and reagent.

Reagents
  • 4'-methylbiphenyl-4-carboxylic acid (1.0 equiv)[2]

  • Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)

  • Methanol (anhydrous) (Solvent volume, ~10-20 mL/g of substrate)

  • DMF (Dimethylformamide) (1-2 drops, Catalyst)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

    • Safety Note: SOCl₂ releases HCl and SO₂ gases. Perform strictly in a fume hood.

  • Activation: Charge the RBF with the carboxylic acid. Add Thionyl Chloride carefully. Add 1 drop of DMF.

    • Observation: The mixture will likely be a suspension initially.

  • Reflux (Step 1): Heat the mixture to reflux (approx. 75–80°C oil bath). Stir for 1–2 hours.

    • Checkpoint: The solution should become clear and homogeneous as the acid converts to the soluble acid chloride.

  • Evaporation: Once clear, remove the condenser and attach to a rotary evaporator. Evaporate excess SOCl₂ under reduced pressure (use a base trap if possible).

    • Result: A yellow/off-white solid residue (Acid Chloride) remains.

  • Esterification: Re-dissolve the residue in anhydrous Methanol. Reflux for 30–60 minutes.

  • Workup:

    • Cool the solution to room temperature.

    • Precipitation: Slowly add ice-cold water (approx. 2x volume of methanol) to the stirring solution. The ester is hydrophobic and will precipitate out as a white solid.

    • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (to remove acid traces) and cold 10% NaHCO₃ (to neutralize traces of HCl).

  • Drying: Dry the solid in a vacuum oven at 40°C.

Protocol B: Fischer Esterification (Secondary)

Mechanism: Acid-catalyzed equilibrium. Advantages: Single-pot reaction; no hazardous SOCl₂ handling.

Step-by-Step Procedure
  • Setup: RBF with stir bar and reflux condenser.

  • Reaction: Suspend 4'-methylbiphenyl-4-carboxylic acid (1.0 g) in Methanol (20 mL). Add conc. H₂SO₄ (0.5 mL) dropwise.

    • Note: The acid may not dissolve immediately.

  • Reflux: Heat to reflux (65°C) for 6–12 hours.

    • Kinetic Note: Because the reaction is an equilibrium, long reflux times ensure the forward reaction is favored, especially as the product ester (MP 116°C) is more soluble in hot methanol than the starting material.

  • Monitoring: Check TLC (See Section 6). If starting material remains, continue reflux.

  • Workup:

    • Concentrate the methanol to ~1/3 volume on a rotavap.

    • Pour the residue into crushed ice/water.

    • Filter the precipitate.

    • Purification (Critical): If the MP is broad (indicating unreacted acid), dissolve the solid in Ethyl Acetate and wash with 1M NaOH. The NaOH will extract unreacted acid (as the soluble carboxylate salt) into the aqueous layer, leaving the pure ester in the organic layer.

Process Analytical Technology (PAT) & QC

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (8:2).

  • Visualization: UV Light (254 nm).

  • Interpretation:

    • Substrate (Acid): Low R_f (stays near baseline due to polarity/H-bonding).

    • Product (Ester): High R_f (moves up the plate, approx 0.6–0.8).

NMR Validation (Self-Validating Check)

To confirm success, acquire a ¹H NMR in CDCl₃.

SignalChemical Shift (δ)MultiplicityDiagnostic Change
-COOH > 12.0 ppmBroad SingletMUST DISAPPEAR
-COOCH₃ ~ 3.90 ppmSharp SingletMUST APPEAR (Integration 3H)
Ar-CH₃ ~ 2.40 ppmSingletRemains unchanged (Internal Reference)
Melting Point Analysis[3][4][5][6][7]
  • Pass: 114–117°C (Sharp melt).

  • Fail: >120°C or broad range (Indicates presence of unreacted starting acid).[3]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium).Switch from Method B to Method A (SOCl₂).
Product is Oil Impurities preventing crystallization.Attempt recrystallization from hot Hexane or Methanol/Water. Scratch flask to induce nucleation.
Acidic Impurity Trapped HCl or H₂SO₄.Wash organic phase with Saturated NaHCO₃ until bubbling ceases.

References

  • Fisher Scientific. Methyl biphenyl-4-carboxylate, 98+% Properties and Safety. Retrieved from

  • PubChem. Methyl 4-biphenylcarboxylate (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. 4'-Methylbiphenyl-4-carboxylic acid methyl ester Synthesis and Properties. Retrieved from

  • Organic Chemistry Portal. Fischer Esterification: Mechanisms and Conditions. Retrieved from

  • Thermo Fisher Scientific. 4'-Methylbiphenyl-4-carboxylic acid, 96% Specifications.[4] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4'-methylbiphenyl-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Division

Welcome to the technical support center for the synthesis of methyl 4'-methylbiphenyl-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will explore the nuances of the Suzuki-Miyaura coupling, the primary method for this synthesis, and provide actionable solutions to common experimental challenges.

Foundational Protocol: Suzuki-Miyaura Synthesis of Methyl 4'-methylbiphenyl-4-carboxylate

The Suzuki-Miyaura coupling is a highly versatile and widely adopted method for constructing C-C bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing biaryl compounds like methyl 4'-methylbiphenyl-4-carboxylate.[1][2] The reaction couples an aryl halide (methyl 4-bromobenzoate) with an organoboron species (4-methylphenylboronic acid) in the presence of a palladium catalyst and a base.[1]

Detailed Experimental Protocol

This protocol is a robust starting point designed for high reproducibility and yield.

Reactants & Reagents:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%, typically a 2:1 ratio with Pd)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reactor vessel equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate, 4-methylphenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintaining an oxygen-free environment is critical for catalyst stability.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium acetate and SPhos ligand.

  • Solvent Addition: Add anhydrous toluene, followed by degassed deionized water (a common solvent ratio is 10:1 toluene:water). The mixture should be a biphasic suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Reactions are typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure methyl 4'-methylbiphenyl-4-carboxylate.[3][4]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ligand Exchange & Base Action Transmetal->Pd0 Regenerates Catalyst Product Methyl 4'-methylbiphenyl-4-carboxylate Transmetal->Product Reductive Elimination Product_Complex Product Complex ArylHalide Methyl 4-bromobenzoate ArylHalide->OxAdd Oxidative Addition BoronicAcid 4-Methylphenylboronate (Activated by Base) BoronicAcid->Transmetal Transmetalation Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 4-bromobenzoate.[5]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[2][6] This is often the rate-determining step.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst for the next cycle.[5]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low, or I have no product at all. What are the primary causes?

A1: This is a common issue that typically points to a problem with the catalyst's activity or the integrity of the reagents.

  • Cause 1: Inactive Catalyst. The Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere technique can lead to catalyst oxidation and deactivation.

    • Solution: Ensure all solvents are properly degassed and the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before and during the addition of the catalyst and solvents. Use fresh, high-purity palladium precursors and ligands.

  • Cause 2: Poor Reagent Quality. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeborylation.[5] Solvents must be anhydrous (where specified).

    • Solution: Use fresh 4-methylphenylboronic acid or verify its purity. Ensure solvents like toluene are of anhydrous grade.

  • Cause 3: Ineffective Base. The base is not just a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6][7][8]

    • Solution: Use an anhydrous, finely powdered base like K₃PO₄ or Cs₂CO₃ to maximize surface area and reactivity. Ensure the correct stoichiometry is used (typically 2-3 equivalents).

Q2: My analysis shows a large amount of unreacted methyl 4-bromobenzoate. How can I drive the reaction to completion?

A2: Significant unreacted starting material, despite some product formation, usually indicates suboptimal reaction conditions or an issue with the transmetalation step.

  • Cause 1: Insufficient Temperature or Reaction Time. The oxidative addition or transmetalation steps may be kinetically slow under the current conditions.

    • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C). Extend the reaction time and monitor periodically to determine the point of maximum conversion.

  • Cause 2: Suboptimal Ligand Choice. For sterically hindered or electron-rich aryl halides, a general-purpose ligand may not be sufficient to promote the catalytic cycle efficiently.

    • Solution: While SPhos is highly effective, consider other electron-rich, bulky phosphine ligands like RuPhos or XPhos, which are known to accelerate both oxidative addition and reductive elimination.

  • Cause 3: Stoichiometry of Boronic Acid. An excess of the boronic acid is typically used to drive the equilibrium towards the product and to compensate for any potential homocoupling or degradation.

    • Solution: Ensure you are using at least 1.2 equivalents of the 4-methylphenylboronic acid. Increasing the excess to 1.5 equivalents may improve conversion.

Q3: I've formed the product, but my sample is contaminated with significant side products. How can I identify and minimize them?

A3: Side product formation is a key challenge in yield optimization. The two most common culprits are homocoupling and dehalogenation.

  • Side Product 1: 4,4'-Dimethylbiphenyl (Homocoupling). This arises from the coupling of two molecules of 4-methylphenylboronic acid. It is often promoted by the presence of oxygen or high temperatures.

    • Minimization Strategy: The most critical factor is rigorous exclusion of oxygen. Ensure your inert gas purge is effective. Additionally, adding the aryl halide and catalyst before heating the reaction can sometimes reduce the residence time of the boronic acid under conditions that favor homocoupling. Using a slight excess, rather than a large excess, of the boronic acid can also help.

  • Side Product 2: Methyl Benzoate (Dehalogenation). This occurs when the aryl halide is reduced, replacing the bromine atom with hydrogen. This side reaction can be facilitated by certain bases or impurities in the solvent that act as hydride sources.[5]

    • Minimization Strategy: Ensure high-purity, anhydrous solvents. If dehalogenation is a persistent issue, switching the base from a phosphate to a carbonate (e.g., K₂CO₃ or Cs₂CO₃) may be beneficial.

Troubleshooting_Flowchart start Low Yield / Incomplete Reaction check_catalyst Check Catalyst System: 1. Use fresh Pd source/ligand. 2. Ensure rigorous inert atmosphere. start->check_catalyst check_reagents Verify Reagent Quality: 1. Use fresh boronic acid. 2. Use anhydrous solvents/base. start->check_reagents optimize_conditions Optimize Reaction Conditions: 1. Increase temperature. 2. Increase reaction time. start->optimize_conditions side_products Significant Side Products? check_catalyst->side_products check_reagents->side_products optimize_conditions->side_products homocoupling Homocoupling (e.g., 4,4'-dimethylbiphenyl)? side_products->homocoupling Yes purify Proceed to Purification side_products->purify No dehalogenation Dehalogenation (e.g., methyl benzoate)? homocoupling->dehalogenation No improve_inert Improve Inert Atmosphere Technique homocoupling->improve_inert Yes change_base Change Base (e.g., to K₂CO₃) dehalogenation->change_base Yes dehalogenation->purify No improve_inert->dehalogenation change_base->purify

Caption: A logical workflow for troubleshooting common synthesis issues.

Key Parameter Optimization (FAQs)

FAQ 1: Which Palladium catalyst and ligand system is best for this reaction?

There is no single "best" system, as the optimal choice depends on cost, scale, and the purity requirements. However, modern systems using bulky, electron-rich phosphine ligands generally offer the highest activity and broadest substrate scope.

Catalyst SystemProsConsTypical Loading
Pd(PPh₃)₄ Commercially available, well-understood.Air and light sensitive, lower activity with aryl chlorides.[4]2-5 mol%
Pd(OAc)₂ / PPh₃ Generates Pd(0) in situ, less sensitive than Pd(PPh₃)₄.[4]Moderate activity, may require higher temperatures.1-3 mol% Pd
Pd(OAc)₂ / SPhos Highly active, excellent for a broad range of substrates, room temperature reactions possible.[9]Higher cost for the ligand.0.5-2 mol% Pd
Pd/C Heterogeneous, easily removed by filtration, good for process chemistry.[1]Can have lower activity, may require higher temperatures/loadings.5-10 mol%

FAQ 2: How critical is the choice of base?

The base is absolutely critical. It not only neutralizes the HX byproduct but, more importantly, activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact yield.

BaseRelative StrengthKey Characteristics
Na₂CO₃ MildA common, cost-effective choice. Often requires aqueous conditions.
K₂CO₃ ModerateMore soluble and slightly stronger than Na₂CO₃. A very common and reliable choice.[1]
K₃PO₄ StrongHighly effective, often allowing for lower reaction temperatures. Can be used in anhydrous or biphasic conditions.[9]
Cs₂CO₃ StrongVery effective due to high solubility in organic solvents and the "cesium effect," but significantly more expensive.
Organic Bases (e.g., Et₃N) MildGenerally not effective for activating boronic acids and are not recommended for this transformation.

FAQ 3: What is the optimal solvent and temperature?

A combination of a non-polar organic solvent and water is standard. The organic solvent solubilizes the reactants and catalyst, while the water dissolves and activates the inorganic base.

  • Solvents: Toluene is an excellent choice due to its high boiling point, allowing for a wide range of reaction temperatures. Dioxane and Tetrahydrofuran (THF) are also commonly used, though their lower boiling points limit the maximum temperature.[5]

  • Temperature: The optimal temperature is a balance between reaction rate and stability. For highly active catalysts like Pd/SPhos systems, reactions can often proceed efficiently at 80-90 °C. Less active systems may require temperatures of 100-110 °C (reflux in toluene). Always start lower and increase if conversion is slow to minimize thermal decomposition and side reactions.

References
  • Vertex AI Search Result. METHYL 4'-METHOXYBIPHENYL-4-CARBOXYLATE synthesis - chemicalbook. 10

  • Google Patents. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.

  • PrepChem.com. Synthesis of 4-methylbiphenyl.

  • PrepChem.com. Synthesis of methyl 4'-methylbiphenyl-2-carboxylate.

  • CovaSyn. Optimizing Suzuki Coupling Reactions.

  • PrepChem.com. Synthesis of methyl 4'-methylbiphenyl-3-carboxylate.

  • ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates.

  • Benchchem. Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Organic Syntheses. Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde.

  • Google Patents. WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives.

  • Wikipedia. Suzuki reaction.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling).

  • Haixia Qian, Xinhua Peng, and Xiangrui Wu. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.

  • Kappe, C. O., et al. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

  • The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

  • ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with...

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction.

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.

  • ResearchGate. Product yields of (a) 4-methylbiphenyl (4MBP) and (b) biphenyl (BP) as...

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • Journal of Chemical Education (ACS Publications). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.

  • Myers, A. The Suzuki Reaction - Chem 115.

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.

Sources

Technical Support Center: Reaction Monitoring of Methyl 4'-Methylbiphenyl-4-carboxylate by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development on the effective use of Thin-Layer Chromatography (TLC) for monitoring the synthesis of methyl 4'-methylbiphenyl-4-carboxylate. This document is structured to provide both foundational knowledge and practical troubleshooting advice to ensure reliable and accurate reaction monitoring.

Introduction to TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness.[1][2] It provides critical real-time information about the progress of a reaction by separating the components of a reaction mixture, allowing for the qualitative assessment of the consumption of starting materials and the formation of products.[1][3] The synthesis of methyl 4'-methylbiphenyl-4-carboxylate, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, is an ideal candidate for TLC monitoring.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best mobile phase (eluent) for monitoring the synthesis of methyl 4'-methylbiphenyl-4-carboxylate?

A1: The ideal mobile phase should provide good separation between the starting materials (e.g., a boronic acid and an aryl halide) and the biphenyl product. A good starting point for nonpolar to moderately polar compounds is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[6] For methyl 4'-methylbiphenyl-4-carboxylate, a common starting eluent system is a mixture of ethyl acetate and hexane . A typical starting ratio is 1:9 (v/v) ethyl acetate/hexane .[7] You can then adjust the polarity by increasing the proportion of ethyl acetate to achieve an optimal Rf value for the product, ideally between 0.3 and 0.5.

Q2: What type of TLC plate should I use?

A2: Standard silica gel plates (Silica Gel 60 F254) are the most common and are well-suited for this application. The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.[8] Since methyl 4'-methylbiphenyl-4-carboxylate is an aromatic compound, it will be readily visible under UV light.[9][10]

Q3: How do I prepare my samples for TLC analysis?

A3: To prepare a sample from the reaction mixture, take a small aliquot (a drop on the end of a glass capillary) and dissolve it in a small amount of a volatile solvent like ethyl acetate or dichloromethane. This dilution is crucial to prevent overloading the TLC plate, which can lead to streaking. It is also essential to spot reference standards of your starting materials and, if available, the pure product on the same plate to aid in identification.

Q4: How can I visualize the spots on the TLC plate?

A4: The primary and non-destructive method for visualizing methyl 4'-methylbiphenyl-4-carboxylate and its precursors is by using a UV lamp at 254 nm .[8][9][10] The aromatic rings in these compounds will absorb the UV light and appear as dark spots against the fluorescent green background of the plate.[9][10] If further visualization is needed, an iodine chamber can be used.[9][11] Iodine vapor reacts with many organic compounds, especially aromatic ones, to produce temporary yellow-brown spots.[9][11]

Q5: What do the different spots on the TLC plate represent?

A5: In a typical reaction, you will spot three lanes on your TLC plate:

  • Starting Material Lane: A spot of your limiting reactant.

  • Co-spot Lane: A spot of the starting material and the reaction mixture in the same location.

  • Reaction Mixture Lane: A spot of the aliquot taken from your reaction.

As the reaction progresses, the spot corresponding to the starting material in the reaction lane will diminish in intensity, while a new spot, corresponding to the product, will appear. The product, methyl 4'-methylbiphenyl-4-carboxylate, is generally less polar than some of the common starting materials (like boronic acids) and will therefore have a higher Rf value (travel further up the plate).

Troubleshooting Guide

This section addresses common issues encountered during the TLC monitoring of the synthesis of methyl 4'-methylbiphenyl-4-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
No Spots Visible 1. Sample concentration is too low.[12] 2. Incorrect visualization technique. 3. The compound is not UV-active.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12] 2. Ensure the UV lamp is set to the correct wavelength (254 nm). Try a chemical stain like iodine. 3. While unlikely for this compound, if other non-aromatic intermediates are expected, a universal stain like potassium permanganate might be necessary.
Streaking or Tailing of Spots 1. Sample is too concentrated (overloaded).[12] 2. The sample is not fully dissolved. 3. The mobile phase is too polar or not polar enough. 4. The compound is acidic or basic.1. Dilute the sample before spotting. 2. Ensure the sample is fully dissolved in the spotting solvent. 3. Adjust the mobile phase composition. Try a less polar system if streaking occurs at high Rf, or a more polar one if it occurs at low Rf. 4. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve spot shape.
Spots are not Separating (Overlapping) 1. The mobile phase polarity is incorrect. 2. The starting material and product have very similar polarities.1. Systematically vary the mobile phase composition. Try a different solvent system, for example, substituting ethyl acetate with diethyl ether or dichloromethane. 2. If separation is still poor, consider using a longer TLC plate to increase the separation distance or trying a different stationary phase (e.g., alumina), although this is less common.
Uneven Solvent Front 1. The TLC plate is touching the side of the developing chamber. 2. The bottom of the TLC plate is not level in the solvent. 3. The silica on the plate is chipped or uneven.[13]1. Ensure the plate is centered in the chamber and not in contact with the walls. 2. Make sure the solvent at the bottom of the chamber is level and the plate is placed flat. 3. Inspect the plate before use and discard if damaged.[13]
Unexpected Spots Appear 1. Formation of byproducts in the reaction. 2. Contamination of the sample or TLC plate.[12] 3. Decomposition of the compound on the silica gel plate.[14]1. This is valuable information. The Rf values of these spots can help in identifying the byproducts. 2. Handle the TLC plate carefully by the edges to avoid transferring oils from your fingers. Use clean spotting capillaries. 3. If decomposition is suspected, running the TLC quickly and at a lower temperature might help. In rare cases, a different stationary phase may be needed.[14]

Experimental Protocol: TLC Monitoring of a Suzuki Coupling Reaction

This protocol outlines the steps for monitoring the synthesis of methyl 4'-methylbiphenyl-4-carboxylate.

1. Materials and Setup:

  • TLC plates (Silica Gel 60 F254)

  • Developing chamber with a lid

  • Mobile Phase: e.g., 10% Ethyl Acetate in Hexane (v/v)

  • Capillary tubes for spotting

  • UV Lamp (254 nm)

  • Reaction mixture, starting material standards

2. Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Using a clean capillary tube, spot the starting material standard in the SM lane.

    • In the C lane, spot the starting material first, and then, using a different capillary, spot the reaction mixture on top of it.

    • In the RM lane, spot the reaction mixture. Keep the spots small and concentrated by applying the sample in short, successive applications, allowing the solvent to evaporate in between.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the lid and allow the solvent to ascend the plate by capillary action.

  • Visualize and Analyze: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

6. Interpretation:

  • Time zero: The RM lane should show a prominent spot corresponding to the starting material.

  • During the reaction: The intensity of the starting material spot in the RM lane will decrease, and a new spot corresponding to the product will appear and intensify.

  • Reaction completion: The starting material spot in the RM lane should be faint or completely absent, and the product spot should be prominent.

Visual Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_chamber 1. Prepare Developing Chamber prep_plate 2. Prepare TLC Plate (Draw Origin) prep_chamber->prep_plate spot_plate 3. Spot SM, Co-spot, and Reaction Mixture prep_plate->spot_plate develop 4. Place Plate in Chamber & Develop spot_plate->develop dry_plate 5. Dry Plate & Mark Solvent Front develop->dry_plate visualize 6. Visualize Under UV Lamp dry_plate->visualize analyze 7. Analyze Spots & Calculate Rf visualize->analyze TLC_Troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions start TLC Problem Encountered no_spots No Spots start->no_spots streaking Streaking start->streaking overlap Overlapping Spots start->overlap sol_no_spots Concentrate Sample Check UV Lamp Use Stain no_spots->sol_no_spots sol_streaking Dilute Sample Adjust Polarity Add Acid/Base streaking->sol_streaking sol_overlap Change Solvent Ratio Try Different Solvents overlap->sol_overlap

Caption: Troubleshooting guide for common TLC issues.

References

  • BenchChem. (n.d.). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up 4-Methylbiphenyl Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • RSC Advances, 2021, DOI:10.1039/D0RA07959F. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ....
  • PrepChem.com. (n.d.). Synthesis of methyl 4'-methylbiphenyl-2-carboxylate.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • MilliporeSigma. (n.d.). TLC Visualization Methods.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).

Sources

Technical Support Center: Phosphine-Free Synthesis of Methyl 4'-Methylbiphenyl-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 4'-methylbiphenyl-4-carboxylate without the use of phosphine ligands. This guide is designed for researchers, scientists, and professionals in drug development who are seeking robust and reliable methods for this important transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

The Challenge of Phosphine Ligands and the Rise of Phosphine-Free Alternatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the creation of biaryl structures.[1] Traditionally, this reaction has heavily relied on phosphine ligands to stabilize the palladium catalyst and facilitate the catalytic cycle.[2] However, phosphine ligands can be air-sensitive, expensive, and their oxidized byproducts can complicate purification. Consequently, there is a growing interest in developing phosphine-free catalytic systems that are more economical, environmentally friendly, and often exhibit unique reactivity.[3][4]

This guide focuses on phosphine-free approaches to the synthesis of methyl 4'-methylbiphenyl-4-carboxylate, a key intermediate in various industrial applications.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the phosphine-free synthesis of methyl 4'-methylbiphenyl-4-carboxylate.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in phosphine-free Suzuki couplings can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: In the absence of stabilizing phosphine ligands, the palladium catalyst is more susceptible to aggregation into inactive palladium black.

    • Solution: Ensure vigorous stirring to maintain catalyst dispersion. The use of a co-solvent system, such as polyethylene glycol (PEG) in water, can help stabilize the palladium species.[5][6]

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This process can be inefficient.

    • Solution: The homocoupling of the boronic acid can sometimes serve as a reductive pathway for the Pd(II) pre-catalyst.[1] Alternatively, consider using a direct Pd(0) source if reduction is problematic.

  • Side Reactions: The most common side reactions that consume starting materials and reduce the yield of the desired product are homocoupling and dehalogenation.

    • Homocoupling: The coupling of two boronic acid molecules is a frequent side reaction, especially in the presence of oxygen.[1][7]

      • Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[8]

    • Dehalogenation: The aryl halide can be reduced to the corresponding arene, a process that can be promoted by certain bases and protic solvents.[9]

      • Solution: Optimize your base and solvent system. Using a weaker inorganic base like K₂CO₃ or Cs₂CO₃ can sometimes mitigate this issue.[8]

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using TLC or GC-MS.[10] If the reaction stalls, a small addition of fresh catalyst may be beneficial. Increasing the reaction temperature or time could also drive the reaction to completion. However, be aware that prolonged heating can also lead to catalyst decomposition.

Q2: I am observing significant amounts of 4,4'-dimethylbiphenyl and methyl benzoate as byproducts. What is happening and how can I prevent this?

These are classic examples of homocoupling byproducts.

  • 4,4'-dimethylbiphenyl is formed from the coupling of two molecules of 4-methylphenylboronic acid.

  • Methyl benzoate can arise from the dehalogenation of methyl 4-bromobenzoate.

Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[1] The mechanism can involve a double transmetalation followed by reductive elimination. Dehalogenation can occur if a hydride species is generated in the catalytic cycle, which can happen through various pathways, including the decomposition of the solvent or base.

Solutions to Minimize Homocoupling and Dehalogenation:

ParameterRecommendationRationale
Atmosphere Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar).Oxygen promotes the oxidation of Pd(0) to Pd(II), which can lead to homocoupling.[1][7]
Catalyst Precursor Use a Pd(0) source directly or ensure efficient in situ reduction of a Pd(II) precursor.Minimizes the concentration of Pd(II) available for homocoupling pathways.
Base Selection Use a moderately weak inorganic base such as K₂CO₃ or K₃PO₄.Stronger bases can sometimes promote dehalogenation.[8] The choice of base is critical in the transmetalation step.[11]
Solvent System Aprotic solvents like dioxane or toluene are often preferred. If using an aqueous system, the ratio of water to organic solvent can be critical.Protic solvents can be a source of protons for dehalogenation.[8] Water can play a beneficial role in the transmetalation step but excessive amounts may lead to side reactions.[12]

Q3: My catalyst seems to be deactivating over time, leading to a stalled reaction. What is the mechanism of deactivation in phosphine-free systems and how can I enhance catalyst stability?

In the absence of strongly coordinating phosphine ligands, the primary deactivation pathway is the agglomeration of palladium atoms into catalytically inactive bulk palladium metal (palladium black).

Mechanism of Deactivation: The active catalytic species is believed to be a soluble, "ligandless" Pd(0) species, which is highly unstable. These species can easily collide and aggregate, especially at higher temperatures and concentrations.

Strategies to Enhance Catalyst Stability:

  • Heterogeneous Catalysis: Employing a supported palladium catalyst, such as palladium on carbon (Pd/C), can prevent agglomeration by physically separating the palladium nanoparticles.[13]

  • Use of N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form very stable complexes with palladium, offering an excellent alternative to phosphines.[14][15] They are known to promote high catalytic activity and stability.

  • Aqueous Solvent Systems: The use of water, often with a phase-transfer catalyst or a co-solvent like PEG, can stabilize the palladium catalyst through the formation of palladium hydroxide species or by encapsulating the catalyst in micelles.[3][5]

  • Low Catalyst Loading: Using the minimum effective amount of catalyst can reduce the rate of bimolecular decomposition pathways.

Q4: What is the role of the base in a phosphine-free Suzuki-Miyaura coupling, and how do I choose the right one?

The base plays a crucial role in the transmetalation step of the catalytic cycle.[16] It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.

Mechanism of Base Activation: The base is believed to form a boronate species (e.g., [ArB(OH)₃]⁻) which is more reactive towards transmetalation than the neutral boronic acid.

Guide to Selecting a Base:

Base TypeExamplesAdvantagesDisadvantages
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Inexpensive, moderately basic, widely applicable.[6]Can be less effective for challenging substrates.
Phosphates K₃PO₄Often provides higher yields for difficult couplings.More expensive than carbonates.
Hydroxides NaOH, KOHStrong bases that can be effective at lower temperatures.Can promote side reactions like dehalogenation and hydrolysis of the ester group.
Fluorides KF, CsFCan be effective, especially in anhydrous conditions.Can be less soluble in some organic solvents.

For the synthesis of methyl 4'-methylbiphenyl-4-carboxylate, a carbonate base like K₂CO₃ or Na₂CO₃ is a good starting point due to the presence of the base-sensitive ester functional group.[6]

Experimental Protocols

Below are detailed protocols for the phosphine-free synthesis of methyl 4'-methylbiphenyl-4-carboxylate.

Protocol 1: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)

This protocol utilizes a commercially available and easily separable heterogeneous catalyst.

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Methyl 4-bromobenzoate - 4-Methylphenylboronic acid - K₂CO₃ - 10% Pd/C - Ethanol/Water solvent degas Degas with N₂/Ar reagents->degas heat Heat to reflux (e.g., 80 °C) with vigorous stirring degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool Upon completion filter Filter through Celite to remove Pd/C cool->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate extract Extract with organic solvent (e.g., Ethyl Acetate) concentrate->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify product product purify->product Pure Product

Caption: Workflow for Pd/C catalyzed phosphine-free Suzuki coupling.

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 10% Palladium on activated carbon (Pd/C) (2-5 mol%)

  • Ethanol and deionized water (e.g., 1:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate, 4-methylphenylboronic acid, K₂CO₃, and 10% Pd/C.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed ethanol/water solvent mixture via cannula.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.[13]

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure methyl 4'-methylbiphenyl-4-carboxylate.

Protocol 2: Homogeneous "Ligandless" Catalysis in an Aqueous System

This protocol utilizes a simple palladium salt in an aqueous medium, which is both environmentally friendly and efficient.

Diagram of Catalytic Cycle:

G cluster_reactants Pd0 Pd(0) PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Biaryl->Product ArX Ar-X (Methyl 4-bromobenzoate) ArX->PdII_Aryl ArBOH2 Ar'-B(OH)₂ (4-Methylphenylboronic acid) ArBOH2->PdII_Biaryl Base Base (e.g., K₂CO₃) Base->PdII_Biaryl Activates Boronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Polyethylene glycol (PEG-400) (optional, can enhance stability)

  • Deionized water

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the methyl 4-bromobenzoate, 4-methylphenylboronic acid, and Na₂CO₃ in a mixture of water and PEG-400 (if used).

  • Add Pd(OAc)₂ to the mixture.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 50-80 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with diethyl ether or ethyl acetate (3x).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters for phosphine-free Suzuki-Miyaura couplings. Note that optimal conditions will vary depending on the specific substrates and scale.

Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂1-2Na₂CO₃, K₂CO₃Water, Water/PEG50-10085-98[5][6]
Pd/C2-5K₂CO₃, Na₂CO₃Ethanol/WaterReflux80-95[13]
Pd nanoparticles0.1-1NaOH, K₂CO₃Ethanol/Water40-7090-99[17]
Pd-NHC complex0.5-2K₃PO₄, Cs₂CO₃Dioxane, Toluene80-11090-99+[14][15]

References

  • Wallow, T. I., & Novak, B. M. (1994). Phosphine-Free Palladium-Catalyzed Suzuki and Heck Couplings in Water. Journal of the American Chemical Society, 116(10), 4521–4522.
  • Liu, L., Zhang, Y., & Wang, Y. (2005). Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water. The Journal of Organic Chemistry, 70(15), 6122–6125. [Link]

  • Shi, S., & Zhang, Y. (2007). Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water. The Journal of Organic Chemistry, 72(15), 5927-5930.
  • Quora. (2023). What is the prominent role of water in the Suzuki reaction? [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BenchChem. (2025). A Comparative Guide to the Kinetics of Suzuki Coupling: Evaluating 4-Pyridyldiphenylphosphine Against Common Phosphine Ligands.
  • ResearchGate. (2005).
  • Gelman, D., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. 75, 53. [Link]

  • ResearchGate. (2018). Atomically dispersed palladium catalyses Suzuki–Miyaura reactions under phosphine-free conditions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2016). What's the role of the phosphine ligand in Suzuki couplings? [Link]

  • MDPI. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Polymers, 12(1), 199. [Link]

  • ResearchGate. (2000). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction | Request PDF.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7910-7931.
  • ResearchGate. (2020). Effect of different bases on the Suzuki-Miyaura coupling.
  • BenchChem. (2025).
  • The Journal of Organic Chemistry. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. 69(24), 8335–8341. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • MDPI. (2022). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Catalysts, 12(1), 84. [Link]

  • National Institutes of Health. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(15), 4552–4556.
  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • ResearchGate. (2011). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • ResearchGate. (2018). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES.
  • Thieme. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • ResearchGate. (2018).
  • ACS Catalysis. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. 7(7), 4483–4491. [Link]

  • BenchChem. (2025).
  • The Doyle Group. (2023).
  • Royal Society of Chemistry. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • The Journal of Organic Chemistry. (2017).
  • ResearchGate. (2012).
  • ResearchGate. (2025). Synthesis of 4-methylbiphenyl (4-MBP)
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • ResearchGate. (2014).
  • ResearchGate. (2012).
  • BenchChem. (2025).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • YouTube. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link]

Sources

Minimizing by-product formation in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Biphenyl Synthesis Technical Support Center.

Ticket Status: OPEN Subject: Minimizing By-Product Formation in Suzuki-Miyaura Cross-Coupling Assigned Specialist: Senior Application Scientist Priority: Critical (Drug Development Standards)

Mission Statement

You are encountering purity issues in the synthesis of biphenyl scaffolds. In pharmaceutical development, even trace impurities (homocouplings, dehalogenated arenes) can trigger genotoxicity alerts or complicate downstream purification. This guide moves beyond basic textbook chemistry to address the causality of failure and provides self-validating protocols to ensure process integrity.

Part 1: The Diagnostic Workflow

Before optimizing, you must identify the specific failure mode. Use this decision tree to classify your impurity profile.

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / NMR) Decision1 Is the molecular weight (MW) correct? Start->Decision1 ImpurityA Impurity MW = (Reactant A x 2) - 2H Decision1->ImpurityA MW is Dimer ImpurityB Impurity MW = Reactant B (Boronic) - B(OH)2 + H Decision1->ImpurityB MW is Des-Boron ImpurityC Precipitate observed? (Black powder) Decision1->ImpurityC Low Conversion DiagnosisA DIAGNOSIS: Homocoupling (Oxidative Induced) ImpurityA->DiagnosisA DiagnosisB DIAGNOSIS: Protodeboronation (Hydrolytic Cleavage) ImpurityB->DiagnosisB DiagnosisC DIAGNOSIS: Catalyst Deactivation (Pd Black Formation) ImpurityC->DiagnosisC

Figure 1: Diagnostic logic for identifying the root cause of biphenyl synthesis failure.

Part 2: Troubleshooting Modules (Knowledge Base)

Ticket #001: The Homocoupling Headache

Symptom: You observe a by-product where two aryl halide molecules (Ar¹-Ar¹) or two boronic acid molecules (Ar²-Ar²) have coupled. Root Cause:

  • Oxygen Leakage: Dissolved

    
     promotes the oxidation of Pd(0) to Pd(II) outside the catalytic cycle, or facilitates a Glaser-type oxidative coupling of the boronic acid [1].
    
  • Disproportionation: In the absence of the coupling partner, the transmetalated Pd(II) species can disproportionate.

The Fix (Protocol Adjustment):

  • Strict Deoxygenation: Sparging with argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >30 mins with a submerged needle.

  • "Slow-Release" Strategy: If Ar²-Ar² (boronic dimer) is the issue, the concentration of free boronic acid is too high relative to the catalyst turnover. Switch to dropwise addition of the boronic acid over 1 hour.

Ticket #002: The Protodeboronation Pitfall

Symptom: The boronic acid moiety is replaced by a hydrogen atom (Ar-B(OH)₂


 Ar-H), leading to lower yields and difficult purification.
Root Cause: 
Hydrolytic cleavage of the C-B bond.[1] This is accelerated by:
  • High pH: Formation of the boronate "ate" complex makes the C-B bond more labile.

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) or ortho-substituents destabilize the C-B bond [2].

  • Metal Contamination: Trace copper or silver can catalyze this pathway.

The Fix (System Modification):

  • Switch Base System: Move from aqueous carbonate (

    
    ) to anhydrous fluoride sources (
    
    
    
    or
    
    
    ). Fluoride activates the boron without the high pH required by hydroxides.
  • Ligand Shielding: Use bulky phosphine ligands (e.g., XPhos or SPhos ). The steric bulk creates a "roof" over the metal center, accelerating the reductive elimination step so the catalyst "grabs" the aryl group before it can hydrolyze [3].

Ticket #003: Catalyst Deactivation (Pd Black)

Symptom: The reaction solution turns from clear/yellow/red to a suspension of black particles. Conversion stops immediately. Root Cause: Ligand dissociation. When the concentration of reactive Pd(0) is high but the oxidative addition is slow, naked Pd atoms aggregate into inactive metallic palladium clusters.

The Fix:

  • Pre-catalysts: Stop using

    
    . It is air-sensitive and often partially oxidized before you even weigh it. Use Pd(II) pre-catalysts  like XPhos Pd G2 or Pd(dppf)Cl₂. These are stable solids that generate the active Pd(0) species in situ only when required.
    

Part 3: The "Gold Standard" Biphenyl Protocol

This protocol is designed to be self-validating . If a step fails, the visual cues will tell you immediately.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR XPhos Pd G2 (1 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1 ratio) - Biphasic systems often suppress protodeboronation better than miscible ethers.

Step-by-Step Workflow:

  • The "Dry" Setup (Validation Step):

    • Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base.

    • Critical: Do NOT add the catalyst yet.

    • Seal the vial and cycle vacuum/Argon 3 times.

    • Why? This removes atmospheric oxygen before the sensitive catalyst is introduced.

  • Solvent Prep & Addition:

    • Sparge the Toluene/Water mixture with Argon for 20 minutes in a separate vessel.

    • Add solvent to the reaction vial via syringe through the septum.

  • Catalyst Injection (The Start Gun):

    • Dissolve the catalyst/ligand in a small amount of degassed toluene in a separate vial.

    • Inject this solution into the main reaction vessel.

    • Visual Check: The solution should turn a vibrant color (often yellow or orange for phosphines). If it turns black immediately, your solvent was not degassed enough. ABORT and restart.

  • Reaction Monitoring:

    • Heat to 80°C.

    • Checkpoint (1 hour): Take a 50 µL aliquot. Quench in dilute HCl.

    • TLC/LC-MS: If >10% Homocoupling is observed, lower the temperature and add the Boronic Acid via syringe pump in the next run.

Part 4: Comparative Data for Optimization

Use this table to select the correct conditions based on your substrate's electronic nature.

Substrate TypePrimary RiskRecommended Catalyst SystemRecommended Base
Electron-Neutral Standard Reactivity


(aq)
Sterically Hindered (Ortho-subst.)Slow ConversionPd-XPhos G2

Electron-Poor (e.g., Pyridines)Protodeboronation

/ SPhos
KF or

(Anhydrous)
Electron-Rich (e.g., Phenols)Catalyst Poisoning

/ PCy3

Part 5: Mechanistic Visualization

Understanding the "Off-Ramps" from the catalytic cycle is crucial for control.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Deact Pd Black (Agglomeration) OxAdd->Deact Low Ligand Conc. RedElim Reductive Elimination (Product Release) TransMet->RedElim Homo Homocoupling (Requires O2) TransMet->Homo Presence of O2 RedElim->Pd0 - Ar-Ar' Proto Protodeboronation (Hydrolysis of Boronic Acid) Boronic Boronic Acid Boronic->Proto High pH / H2O

Figure 2: The Suzuki Catalytic Cycle and the specific "off-ramps" where by-products are generated.

References

  • Adamo, C. et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society.[2]

  • Cox, P. A. et al. (2016).[2] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2]

  • Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Miyaura, N. & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Validation & Comparative

"methyl 4'-methylbiphenyl-4-carboxylate" vs other esters in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Methyl 4'-methylbiphenyl-4-carboxylate (MMBC) vs. Standard Aromatic Esters in Polymer Synthesis

Executive Summary

In the hierarchy of high-performance polymer synthesis, Methyl 4'-methylbiphenyl-4-carboxylate (MMBC) serves as a critical "gateway" intermediate, distinct from commodity esters like Dimethyl Terephthalate (DMT) or Dimethyl 2,6-Naphthalenedicarboxylate (NDC) .

While DMT and NDC are direct monomers for semi-crystalline thermoplastics (PET and PEN), MMBC is primarily utilized as a precursor to generate 4,4'-biphenyldicarboxylate motifs. These motifs are essential for synthesizing Liquid Crystalline Polymers (LCPs) and ultra-high-modulus polyesters. The biphenyl core derived from MMBC imparts mesogenic (liquid crystal) behavior, superior thermal stability (


), and mechanical rigidity that far exceeds single-ring (phenyl) or fused-ring (naphthyl) alternatives.

This guide compares the performance and utility of MMBC-derived moieties against standard aromatic esters, providing experimental protocols for their integration into polymer backbones.

Part 1: Structural Mechanics & Mesogenic Potential

The fundamental difference between these esters lies in the geometry and rotational physics of their aromatic cores.

The "Biphenyl Effect" vs. Planar Aromatics
  • DMT (Phenyl): A single benzene ring. Flexible rotation around the ester linkage. Resulting polymers (PET) are tough but have moderate thermal transitions (

    
    ).
    
  • NDC (Naphthyl): Two fused rings. Planar and rigid. Increases chain stiffness and barrier properties (

    
     for PEN).
    
  • MMBC (Biphenyl): Two benzene rings connected by a single bond.

    • Conformational Isomerism: The rings can rotate relative to each other but tend to adopt a non-planar twisted conformation in solution and a planar conformation in the crystal lattice.

    • Mesogenicity:[1] This rod-like structure (high aspect ratio) allows the formation of nematic liquid crystalline phases in the melt, reducing viscosity during processing while self-reinforcing the solid state.

Structural Hierarchy Diagram

G cluster_0 Rigidity & Performance DMT Dimethyl Terephthalate (DMT) NDC Dimethyl 2,6-Naphthalenedicarboxylate (NDC) DMT->NDC < Rigidity PET PET Polymer (Semi-Crystalline) DMT->PET Flexibility Tg ~70°C MMBC Methyl 4'-methylbiphenyl-4-carboxylate (MMBC) NDC->MMBC < Aspect Ratio PEN PEN Polymer (High Barrier) NDC->PEN Stiffness Tg ~120°C LCP Liquid Crystalline Polymer (Self-Reinforcing) MMBC->LCP Mesogenic Unit Tg >150°C High Modulus

Figure 1: Structural hierarchy showing the transition from standard thermoplastics to self-reinforcing LCPs via the biphenyl moiety.

Part 2: Comparative Performance Analysis

The following data contrasts polymers synthesized using the biphenyl unit (derived from MMBC precursors) against standard PET and PEN.

FeatureDMT-based (PET) NDC-based (PEN) MMBC-derived (Biphenyl Polyesters)
Core Structure Phenylene (1 Ring)Naphthalene (2 Fused Rings)Biphenyl (2 Linked Rings)
Glass Transition (

)
70–80 °C115–120 °C150–330 °C (Spacer dependent)
Melting Point (

)
~260 °C~270 °C>300 °C (Often decomposes before melting if no spacer used)
Young's Modulus 2–3 GPa5–6 GPa10–25 GPa (Self-reinforced)
Crystallization Rate SlowModerateFast (Due to pre-ordering in melt)
Solubility Good in HFIP/TFAFair in HFIP/TFAPoor (High chemical resistance)
Primary Application Bottles, FibersHigh-performance FilmsElectronics, LCPs, 5G Connectors

Key Insight: The MMBC-derived biphenyl unit is often too rigid for homopolymers (which become intractable solids). It is best used as a co-monomer (e.g., 20–40 mol%) to boost the


 and modulus of PET or PBT without destroying processability.

Part 3: Experimental Workflow

Since MMBC is a mono-ester/mono-methyl species, it must be activated to function as a polymerization monomer. The standard workflow involves oxidation to the dicarboxylic acid, followed by melt transesterification .

Phase 1: Activation (Monomer Synthesis)

Goal: Convert the 4'-methyl group to a carboxylate to create a symmetric monomer (4,4'-Biphenyldicarboxylic acid).

  • Reagents: MMBC,

    
     (excess), Pyridine/Water (1:1 v/v).
    
  • Procedure:

    • Dissolve MMBC in Pyridine/Water at 90°C.

    • Slowly add

      
       over 2 hours.
      
    • Reflux for 12 hours.

    • Filter

      
       precipitate while hot.
      
    • Acidify filtrate with HCl to precipitate 4,4'-Biphenyldicarboxylic acid (BDA) .

    • Yield: Typically >85%.[2][3]

    • Note: The resulting acid is extremely insoluble. For polymerization, it is often converted back to the Dimethyl ester (Dimethyl 4,4'-biphenyldicarboxylate) using Methanol/

      
      .
      
Phase 2: Polymerization (Melt Polycondensation)

Goal: Synthesize Poly(ethylene biphenyl-4,4'-dicarboxylate) (PEBB).

Protocol:

  • Reactor Setup: 250 mL stainless steel autoclave with mechanical stirrer, nitrogen inlet, and vacuum outlet.

  • Charge:

    • Dimethyl 4,4'-biphenyldicarboxylate (0.1 mol)

    • Ethylene Glycol (0.22 mol, 2.2x excess)

    • Catalyst: Titanium tetrabutoxide (

      
      ), 300 ppm.
      
  • Step A: Transesterification (Atmospheric Pressure)

    • Heat to 200°C under

      
       flow.
      
    • Methanol evolves immediately. Distill off methanol.

    • Raise temp to 240°C over 2 hours until methanol evolution ceases.

  • Step B: Polycondensation (Vacuum)

    • Raise temp to 290°C .

    • Apply vacuum gradually (< 1 mbar) to remove excess Ethylene Glycol.

    • Critical Observation: The torque on the stirrer will rise sharply.

    • Stop point: When torque stabilizes or material begins to climb the stirrer (Weissenberg effect).

  • Step C: Discharge

    • Pressurize with

      
       and extrude into water bath.
      
Experimental Diagram: Synthesis Pathway

P cluster_synthesis From MMBC to High-Modulus Polymer MMBC Starting Material: MMBC (Mono-ester) Oxidation Oxidation (KMnO4) MMBC->Oxidation BDA Intermediate: 4,4'-Biphenyl Dicarboxylic Acid Oxidation->BDA Esterification Esterification (MeOH) BDA->Esterification Diester Monomer: Dimethyl Biphenyl-4,4'-dicarboxylate Esterification->Diester Poly Melt Polymerization (with Diol) Diester->Poly Final Final Product: Poly(biphenyl ester) LCP Poly->Final

Figure 2: Synthetic route transforming the MMBC precursor into a polymerizable diester and final LCP.[4]

Part 4: Critical Analysis (Scientist's Perspective)

Solubility & Purification Advantage

Why start with MMBC (ester-methyl) instead of the di-acid?

  • Purification: 4,4'-Biphenyldicarboxylic acid is notoriously insoluble in most solvents, making recrystallization difficult. MMBC (MP: 116–119°C) is soluble in common organics (toluene, ethyl acetate).

  • Strategy: Perform all purification steps (column chromatography, crystallization) on the MMBC intermediate . Once purified, oxidize it to the acid. This ensures the final polymer is free of mono-functional impurities that would cap the chain and limit molecular weight.

The "Spacer" Necessity

Pure poly(biphenyl esters) often have melting points above their decomposition temperatures (


).
  • Solution: You must use flexible spacers.

    • Ethylene Glycol (2 carbons): High

      
      , difficult processing.
      
    • Butanediol (4 carbons): Lowers

      
       to processable range (~280°C).
      
    • Copolymerization: Mixing MMBC-derived units with DMT (30:70 ratio) creates a "kinked" random copolymer that retains high modulus but disrupts crystallinity enough to allow injection molding.

Self-Validating the Protocol
  • Visual Check: During polymerization, if the melt turns opaque/turbid while still hot, you have achieved a Liquid Crystalline Phase . Standard PET remains clear in the melt.

  • Viscosity Drop: Unlike PET, which gets more viscous as MW increases linearly, LCPs often show a drop in melt viscosity at the onset of the nematic phase (shear thinning). This confirms the successful incorporation of the biphenyl unit.

References

  • Synthesis and Properties of Thermotropic Copolyesters Based on PET and 4'-Acetoxy-4-biphenyl-carboxylic Acid. MDPI Polymers. Available at: [Link]

  • Crystalline and liquid-crystalline properties of polyesters of phenyl-substituted 4,4'-biphenol. Macromolecules (ACS). Available at: [Link]

  • High thermal conductivity biphenyl-type polyester with photochromism. PubMed. Available at: [Link]

  • Chemical Properties of Methyl biphenyl-4-carboxylate. Cheméo Data. Available at: [Link]

  • Polyethylene Terephthalate (PET) vs Polybutylene Terephthalate (PBT) Properties. Useon. Available at: [Link]

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A Comparative Guide to Structural Analogs of Methyl 4'-Methylbiphenyl-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methyl 4'-methylbiphenyl-4-carboxylate and its structural analogs. The focus is on the synthesis, physicochemical properties, and potential applications of these compounds, with a particular emphasis on their relevance to materials science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships within this class of biphenyl derivatives.

Introduction: The Versatile Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in both materials science and medicinal chemistry. Its rigid, planar nature imparts desirable characteristics for the development of liquid crystals, while its ability to interact with biological targets has made it a cornerstone in drug design. Methyl 4'-methylbiphenyl-4-carboxylate serves as a key reference compound within this class, offering a foundational structure from which a diverse array of analogs can be synthesized and studied. The exploration of these analogs, by modifying the substituent at the 4'-position, allows for the fine-tuning of properties such as mesophase behavior, photophysical characteristics, and biological activity.

This guide will focus on a comparative analysis of a series of methyl 4'-substituted-biphenyl-4-carboxylates, where the substituent (R) is varied to include hydrogen (H), methyl (CH₃), methoxy (OCH₃), hydroxyl (OH), bromo (Br), and formyl (CHO).

Comparative Physicochemical Properties

The nature of the substituent at the 4'-position significantly influences the physical properties of the biphenyl-4-carboxylate scaffold. These properties are critical for predicting the behavior of these molecules in various applications, from their processing characteristics in materials to their pharmacokinetic profiles in biological systems.

CompoundR-GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl biphenyl-4-carboxylate -HC₁₄H₁₂O₂212.24114-120[1]341.9±22.0 (Predicted)
Methyl 4'-methylbiphenyl-4-carboxylate -CH₃C₁₅H₁₄O₂226.27115-116350.1±21.0 (Predicted)
Methyl 4'-methoxybiphenyl-4-carboxylate -OCH₃C₁₅H₁₄O₃242.27128-130365.6±25.0 (Predicted)
Methyl 4'-hydroxybiphenyl-4-carboxylate -OHC₁₄H₁₂O₃228.24185-187374.9±25.0 (Predicted)
Methyl 4'-bromobiphenyl-4-carboxylate -BrC₁₄H₁₁BrO₂291.14146-148[2]382.7±25.0 (Predicted)[2]
Methyl 4'-formylbiphenyl-4-carboxylate -CHOC₁₅H₁₂O₃240.25138-140398.9±25.0 (Predicted)

Note: Predicted boiling points are sourced from chemical databases and should be considered estimates.

Synthetic Strategies: The Power of Cross-Coupling Reactions

The construction of the biphenyl core of these analogs is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction offers high functional group tolerance and generally proceeds with high yields.

The general synthetic approach involves the coupling of a substituted phenylboronic acid with a methyl 4-halobenzoate (typically bromo- or iodo-). The choice of reactants allows for the systematic variation of the substituent at the 4'-position.

Figure 1: General workflow for the synthesis of methyl 4'-substituted-biphenyl-4-carboxylates via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of Methyl 4'-Bromobiphenyl-4-carboxylate

This protocol is a representative example of the Suzuki-Miyaura coupling used to synthesize the target analogs.

Materials:

  • Methyl 4-iodobenzoate

  • 4-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Ethanol

  • 4.0 M aqueous sodium carbonate solution

  • Ethyl acetate

  • Heptane

  • Magnesium sulfate (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • To a reaction flask, add methyl 4-iodobenzoate (1.0 eq), 4-bromophenylboronic acid (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).[2]

  • Add a solvent mixture of toluene and ethanol.[2]

  • To this solution, add 4.0 M aqueous sodium carbonate.[2]

  • Heat the reaction mixture to reflux (approximately 80°C) for 4 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[2]

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to afford the pure product.[2]

Comparative Properties and Applications

The utility of these biphenyl derivatives is largely dictated by the nature of the 4'-substituent, which influences their electronic properties, intermolecular interactions, and overall molecular shape.

Liquid Crystalline Properties

Biphenyl-4-carboxylates are well-known for their liquid crystalline properties, which are crucial for their application in electro-optical devices. The linearity of the biphenyl core is a key factor in the formation of mesophases. The nature of the terminal substituents plays a significant role in determining the type of mesophase (nematic, smectic) and the transition temperatures.

Photophysical Properties

The extended π-conjugated system of the biphenyl core gives rise to interesting photophysical properties. Molecules with donor and acceptor substituents at opposite ends of the biphenyl system can exhibit intramolecular charge transfer (ICT), which is often associated with non-linear optical (NLO) properties.[3]

A detailed study of methyl 4'-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, a more complex derivative, revealed solvatochromic behavior, where the absorption and emission spectra are influenced by the polarity of the solvent.[3] This indicates that the molecule is more polar in the excited state than in the ground state.[3] It is expected that the electronic nature of the 4'-substituent in the simpler analogs will also modulate their photophysical properties, with electron-donating groups (e.g., -OCH₃, -OH) and electron-withdrawing groups (e.g., -CHO) having a pronounced effect on the absorption and emission characteristics.

Photophysical_Properties cluster_ground cluster_excited cluster_properties Influencing Factors Ground Molecule in Ground State Excited Molecule in Excited State Ground->Excited Excited->Ground Substituent 4'-Substituent (R-group) Substituent->Ground Substituent->Excited Solvent Solvent Polarity Solvent->Ground Solvent->Excited

Figure 2: A simplified diagram illustrating the influence of substituents and solvent on the photophysical properties of biphenyl derivatives.

Biological Activity

The biphenyl-4-carboxylic acid scaffold is a key component in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans." While the methyl esters themselves are typically intermediates in the synthesis of these drugs, the broader class of biphenyl-4-carboxylic acid esters has been investigated for other biological activities.

A study on a series of biphenyl-4-carboxylic acid esters demonstrated their potential as antifungal agents against pathogenic Candida species.[4] The study found that the ethyl ester analog showed moderate to good activity, while the methyl ester was inactive.[4] This suggests that even small changes to the ester group can have a significant impact on biological activity. Further investigation into the antifungal properties of the 4'-substituted methyl esters is warranted to establish a clear structure-activity relationship (SAR).

Conclusion

The structural analogs of methyl 4'-methylbiphenyl-4-carboxylate represent a versatile class of compounds with tunable properties. The substituent at the 4'-position has a profound impact on their physicochemical characteristics, influencing their potential applications in both materials science and medicinal chemistry. The robust and versatile Suzuki-Miyaura coupling provides a reliable synthetic route to access a wide range of these analogs.

While there is a clear indication of their potential as liquid crystals and biologically active agents, a systematic and comparative evaluation of their properties under standardized conditions is needed to fully elucidate the structure-property relationships. This guide serves as a foundation for researchers and drug development professionals to understand the current landscape and to identify promising avenues for future research and development in this area.

References

  • ResearchGate. (2025). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved February 2, 2026, from [Link]

  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Synthesis, Crystal Structure, and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
  • Journal of Chemical and Pharmaceutical Research. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Properties of the liquid crystals formed by some 4′-substituted 4-(β-p-substituted arylethyl)biphenyls. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supramolecular palladium catalyst for Suzuki-Miyaura cross coupling in water-organic solvent mixtures. Retrieved February 2, 2026, from

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-biphenylcarboxylate. PubChem. Retrieved February 2, 2026, from [Link]

  • MDPI. (2016). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2005). Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. PubMed. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Online. (2010). Synthesis and liquid crystalline studies of biphenylyl-1,3,4-thiadiazoles and diphenyl-1,3,4-thiadiazoles: influence of side chain semifluorination and lateral ring fluorination. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl biphenyl-4-carboxylate (CAS 720-75-2). Retrieved February 2, 2026, from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate.
  • ResearchGate. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Structure of 4-(4-pyridyl)-biphenyl-4-carboxylic acid (HL); (b).... Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid. PubChem. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds: 4-Heptyl-4′-cyanobiphenyl, 4-Heptyl-3′-cyanobiphenyl, and 4-Heptyl-4′-nitrobiphenyl. Retrieved February 2, 2026, from [Link]

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Safety Operating Guide

Mastering the Safe Handling of Methyl 4'-methylbiphenyl-4-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe use of methyl 4'-methylbiphenyl-4-carboxylate, focusing on the critical aspects of personal protective equipment (PPE) and proper disposal protocols. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.

Understanding the Compound: A Prerequisite for Safety

Methyl 4'-methylbiphenyl-4-carboxylate is a solid aromatic ester. While it is not classified as a hazardous substance under the US OSHA Hazard Communication Standard 2024, adherence to standard laboratory safety protocols is essential to mitigate any potential risks.[1][2] The primary routes of potential exposure are inhalation of dust particles, and skin or eye contact. Therefore, our safety strategy is centered on creating effective barriers to these pathways.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling methyl 4'-methylbiphenyl-4-carboxylate. This ensures comprehensive protection throughout the experimental workflow.

Eye and Face Protection: The First Line of Defense

Direct contact with chemical dust can cause irritation or injury.

  • Mandatory Equipment: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Rationale: Safety goggles provide a seal around the eyes, protecting them from airborne particles. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

Hand Protection: Selecting the Appropriate Gloves

Choosing the right gloves is critical, as they are your primary point of contact with the chemical.

  • Recommended for Extended Use: Butyl rubber gloves are highly recommended for handling esters, offering excellent chemical resistance.[2]

  • For Incidental Contact: Nitrile gloves are a suitable alternative for short-term handling or incidental contact.[3][4] They provide good general chemical resistance and are a good option to prevent latex allergies.[3][4][5]

  • Inspection is Key: Always inspect gloves for any signs of degradation or punctures before use.[6]

Glove MaterialRecommended UseKey Advantages
Butyl Rubber Extended handling of estersSuperior resistance to a wide variety of chemicals, including esters.[2]
Nitrile Incidental contact, general lab useGood chemical resistance, excellent alternative for those with latex allergies.[3][4]
Body Protection: Shielding from Contamination

A lab coat is the standard for protecting your skin and clothing from accidental spills.

  • Mandatory Equipment: A full-length laboratory coat.

  • Best Practices: Ensure the lab coat is fully buttoned. For procedures involving larger quantities of the compound, consider a chemical-resistant apron worn over the lab coat.

Respiratory Protection: Minimizing Inhalation Risk

Given that methyl 4'-methylbiphenyl-4-carboxylate is a solid, the primary inhalation risk is from airborne dust.

  • Standard Procedure: Handle the compound in a well-ventilated area. The use of a fume hood is the most effective engineering control to minimize dust inhalation.[7]

  • When a Respirator is Needed: If a fume hood is not available or if there is a potential for significant dust generation, a NIOSH-approved air-purifying respirator with a particulate filter is recommended.

Operational Workflow: From Preparation to Disposal

A systematic approach to your workflow is essential for maintaining a safe environment. The following diagrams illustrate the procedural steps for donning and doffing PPE, as well as the handling and disposal of methyl 4'-methylbiphenyl-4-carboxylate.

PPE Donning and Doffing Procedures

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Safety Goggles d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Contaminated) f2 2. Lab Coat f1->f2 f3 3. Safety Goggles f2->f3

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Chemical Handling and Disposal Workflow

Chemical_Handling_Workflow start Start: Assemble all necessary equipment and PPE weigh Weigh methyl 4'-methylbiphenyl-4-carboxylate in a fume hood start->weigh transfer Carefully transfer the solid to the reaction vessel weigh->transfer spill In case of a spill, follow spill cleanup protocol transfer->spill Spill Occurs decontaminate_ppe Decontaminate reusable PPE (e.g., safety goggles) transfer->decontaminate_ppe spill->decontaminate_ppe dispose_consumables Dispose of contaminated consumables (e.g., gloves, weighing paper) in a designated waste container decontaminate_ppe->dispose_consumables dispose_chemical Dispose of excess chemical and empty container according to institutional guidelines dispose_consumables->dispose_chemical end End of Procedure dispose_chemical->end

Caption: Step-by-step workflow for the safe handling and disposal of methyl 4'-methylbiphenyl-4-carboxylate.

Detailed Disposal Plan: A Step-by-Step Guide

Proper disposal is a critical final step in the safe handling of any chemical.

Decontamination of Personal Protective Equipment

Before leaving the laboratory, it is essential to decontaminate or dispose of your PPE correctly to prevent cross-contamination.

  • Gloves:

    • Dry Decontamination: If there is visible powder on the gloves, carefully brush it off into a designated waste container.[8]

    • Removal: Remove gloves without touching the outer surface with your bare hands.

    • Disposal: Dispose of used gloves in a designated, labeled waste container.[9]

  • Lab Coat:

    • Remove your lab coat, turning it inside out to contain any potential contaminants.

    • Hang it in a designated area or, if visibly contaminated, place it in a labeled bag for laundering according to your institution's guidelines.

  • Safety Goggles:

    • Wipe the goggles with a suitable disinfectant or wash with soap and water.

    • Store them in a clean, designated area.

Disposal of Chemical Waste and Containers

Since methyl 4'-methylbiphenyl-4-carboxylate is not classified as hazardous waste, the disposal process is more straightforward, but still requires careful attention to detail.

  • Excess Chemical:

    • Unused or excess methyl 4'-methylbiphenyl-4-carboxylate should be collected in a clearly labeled waste container.[10][11]

    • Do not mix it with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Empty Containers:

    • A container is considered "RCRA empty" when all contents that can be practically removed have been.[10]

    • Once empty, the original container should be defaced to obscure the original label and then can typically be disposed of in the regular laboratory trash.[6]

    • Always consult and adhere to your institution's specific guidelines for non-hazardous waste disposal.[6][12]

  • Contaminated Materials:

    • Any materials that have come into direct contact with the chemical, such as weighing paper, contaminated paper towels, and gloves, should be placed in a sealed and labeled waste bag.

    • This bag can then be disposed of in the appropriate laboratory waste stream as designated by your facility.

By implementing these comprehensive safety and disposal protocols, you can confidently and safely handle methyl 4'-methylbiphenyl-4-carboxylate in your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

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